1,2-Dibromo-3-fluoropropane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-dibromo-3-fluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Br2F/c4-1-3(5)2-6/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOIAAKWSKTDDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Br2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378814 | |
| Record name | 1,2-Dibromo-3-fluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
453-00-9 | |
| Record name | 1,2-Dibromo-3-fluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,2-Dibromo-3-fluoropropane: Synthesis, Reactivity, and Potential Applications
This guide provides a comprehensive technical overview of 1,2-dibromo-3-fluoropropane, a halogenated aliphatic compound with potential as a versatile building block in organic synthesis. While specific applications in drug development are not extensively documented in peer-reviewed literature, its structure suggests significant utility for introducing fluorine, a key element in modern medicinal chemistry, into molecular scaffolds. This document will delve into its chemical identity, logical synthetic routes, predicted reactivity, and potential applications, grounded in established principles of organic chemistry.
Chemical Identity and Physicochemical Properties
1,2-Dibromo-3-fluoropropane is a propane molecule substituted with two bromine atoms on adjacent carbons (C1 and C2) and a fluorine atom on the third carbon (C3).
A summary of its key computed and experimental physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Weight | 219.89 g/mol | [1][2] |
| Density | 2.089 g/cm³ | ChemicalBook[3] |
| Boiling Point | 163.5°C | ChemicalBook[3] |
| Refractive Index | 1.5092 | ChemicalBook[3] |
| LogP (calculated) | 2.2 | PubChem[1] |
Synthesis of 1,2-Dibromo-3-fluoropropane
The most direct and logical synthetic route to 1,2-dibromo-3-fluoropropane is the electrophilic addition of molecular bromine (Br₂) to 3-fluoropropene (allyl fluoride). This reaction is analogous to the well-established bromination of other alkenes.[4][5][6]
Reaction Mechanism: Electrophilic Addition
The mechanism proceeds via a cyclic bromonium ion intermediate, which ensures anti-addition of the two bromine atoms across the double bond.[4][7]
-
Polarization and Electrophilic Attack: As a nonpolar bromine molecule approaches the electron-rich π-bond of 3-fluoropropene, the π-cloud induces a dipole in the Br-Br bond. The alkene's π-electrons then attack the proximal (partially positive) bromine atom, displacing a bromide ion (Br⁻).[4][5]
-
Formation of a Bromonium Ion: A three-membered ring, the bromonium ion, is formed. The positive charge is delocalized over the bromine atom and the two carbon atoms of the former double bond.[4]
-
Nucleophilic Attack: The bromide ion (Br⁻), acting as a nucleophile, attacks one of the carbons of the bromonium ion from the side opposite the bromine bridge. This Sₙ2-like ring-opening is stereospecific, resulting in the anti-addition of the two bromine atoms.[4][7]
The presence of the electron-withdrawing fluorine atom on the allylic carbon is expected to have a minimal directing effect on the regioselectivity of the bromide attack on the bromonium ion, as the positive charge is primarily shared between the two carbons of the former double bond.
Caption: Potential products of dehydrobromination.
Precursor to Fluorinated Cyclopropanes
Vicinal dihalides are valuable precursors for the synthesis of cyclopropanes. While not specifically documented for 1,2-dibromo-3-fluoropropane, related compounds undergo intramolecular cyclization in the presence of a strong base and a suitable nucleophile (e.g., a malonic ester). This suggests that 1,2-dibromo-3-fluoropropane could be a key starting material for synthesizing fluoromethyl-substituted cyclopropanes. These fluorinated cyclopropanes are highly sought-after motifs in medicinal chemistry due to their ability to confer unique conformational constraints and beneficial pharmacokinetic properties to drug candidates. [8][9][10][11][12]
Potential Applications in Drug Development
The incorporation of fluorine into drug molecules is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity. [8][9][10][11][12]1,2-Dibromo-3-fluoropropane, as a trifunctional building block, offers several potential avenues for the synthesis of novel pharmaceutical intermediates.
-
Introduction of a Fluoromethyl Group: The -CH₂F moiety is a bioisostere for a hydroxyl or a methyl group, but with altered electronic properties and metabolic stability. 1,2-Dibromo-3-fluoropropane can serve as a synthon for this group.
-
Scaffold for Further Elaboration: The two bromine atoms provide reactive handles for sequential functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira) or nucleophilic substitutions, allowing for the construction of complex molecular architectures around the fluorinated core.
Safety and Handling
Disclaimer: This information is based on the general properties of polyhalogenated alkanes and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the specific SDS before handling this chemical.
-
Toxicity: While specific toxicological data for 1,2-dibromo-3-fluoropropane is limited, related compounds such as 1,2-dibromo-3-chloropropane (DBCP) are known to be toxic and carcinogenic. [13]It should be handled with extreme caution as a potential irritant and toxic substance.
-
Personal Protective Equipment (PPE): Handle only in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Conclusion
1,2-Dibromo-3-fluoropropane is a halogenated propane with significant, albeit largely unexplored, potential as a synthetic building block. Its most logical synthesis involves the electrophilic addition of bromine to 3-fluoropropene. The differential reactivity of its carbon-bromine and carbon-fluorine bonds makes it an attractive substrate for a variety of transformations, including elimination and substitution reactions, and potentially as a precursor to valuable fluorinated cyclopropanes. While its direct application in drug development has yet to be widely reported, its structure aligns with the current demand for novel fluorinated motifs in medicinal chemistry. Further research into the reactivity and applications of this compound is warranted to fully realize its synthetic potential.
References
-
Zhang, Y., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition, 63(33), e202406779. Available from: [Link]
-
Zhang, Y., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie, 136(33), e202406779. Available from: [Link]
-
Schimler, S. D., et al. (2017). Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif. Chemical Communications, 53(75), 10426-10429. Available from: [Link]
-
Fang, Z., et al. (2019). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. Chemical Communications, 55(75), 11285-11288. Available from: [Link]
-
Fang, Z., et al. (2019). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. Chemical Communications, 55(75), 11285-11288. Available from: [Link]
-
Wang, H., et al. (2015). Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. International Journal of Molecular Sciences, 16(12), 28691–28704. Available from: [Link]
-
Unknown. (n.d.). Experiment 10 DEHYDROBROMINATION. Department of Chemistry, University of Missouri-St. Louis. Available from: [Link]
-
Chemsrc. (2025). 1,2-Dibromo-3,3,3-trifluoropropane | CAS#:431-21-0. Available from: [Link]
-
PubChem. (n.d.). 1,2-Dibromo-2-chloro-3-fluoropropane. National Center for Biotechnology Information. Available from: [Link]
-
BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Available from: [Link]
-
Ataman Kimya. (n.d.). 3-BROMOPROPENE. Available from: [Link]
-
Neuman, R. C. (2004). Organic Chemistry. Chapter 11: Free Radical Substitution and Addition Reactions. Available from: [Link]
-
Unknown. (2025). Synthesis of aryl allylic fluorides by direct electrophilic fluorination of alkenes. ResearchGate. Available from: [Link]
-
NCERT. (n.d.). Haloalkanes and Haloarenes. Available from: [Link]
-
PubChem. (n.d.). 1,2-Dibromo-3-fluoropropane. National Center for Biotechnology Information. Available from: [Link]
-
Unknown. (n.d.). Mechanism for the electrophilic addition reactions between bromine (and the other halogens). Doc Brown's Chemistry. Available from: [Link]
-
The Chemistry Student. (2022, October 28). Electrophilic Addition with Bromine, Br2, Bromination (A-level and IB Chemistry) [Video]. YouTube. Available from: [Link]
-
European Patent Office. (2004). METHOD FOR THE PREPARATION OF 3-BROMO-1,1,1-TRIFLUOROPROPANE (EP 1119534 B1). Available from: [Link]
-
Science Videos. (2021, January 2). Stereochemistry of bromine addition [Video]. YouTube. Available from: [Link]
-
Chad's Prep. (2020, December 15). 10.2 The Free Radical Halogenation Mechanism | Organic Chemistry [Video]. YouTube. Available from: [Link]
-
Clark, J. (n.d.). electrophilic addition - unsymmetrical alkenes and bromine. Chemguide. Available from: [Link]
-
LibreTexts Chemistry. (2015, July 5). 3.8: Selectivity in Radical Halogenation with Fluorine and Bromine. Available from: [Link]
-
Clark, J. (n.d.). electrophilic addition - symmetrical alkenes and bromine. Chemguide. Available from: [Link]
-
Chemistry Stack Exchange. (2016, April 18). 1,2-dibromopropane reaction with OH and NaNH2. Available from: [Link]
-
PubChem. (n.d.). 1,2-Dibromo-3,3,3-trifluoropropene. National Center for Biotechnology Information. Available from: [Link]
-
Dr. K. (2021, December 15). E2 Elimination- Example Dehydrobromination of 1-bromo-1,2-diphenylpropane [Video]. YouTube. Available from: [Link]
-
Crunch Chemistry. (2025). Explaining the reactivity of halogenoalkanes. Available from: [Link]
-
Proprep. (n.d.). Discuss the reactivity and applications of 2 bromopropane in nucleophilic substitution reactions. Available from: [Link]
-
MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1886. Available from: [Link]
Sources
- 1. 1,2-Dibromo-3-fluoropropane | C3H5Br2F | CID 2773985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Dibromo-3-fluoropropane | CAS 453-00-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. parchem.com [parchem.com]
- 4. chemguide.net [chemguide.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. youtube.com [youtube.com]
- 8. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 10. Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note: 1,2-Dibromo-3-fluoropropane as a Gateway to Fluorinated Scaffolds
Abstract
This technical guide details the synthesis, handling, and strategic application of 1,2-dibromo-3-fluoropropane (DBFP) in pharmaceutical chemistry. While structurally related to the banned nematocide DBCP, DBFP serves a distinct and vital role as a fluorinated three-carbon building block . Its primary utility lies in its transformation into 2-bromo-3-fluoropropene , a versatile vinyl bromide intermediate used to install metabolically stable fluorinated allyl motifs into drug candidates via Palladium-catalyzed cross-coupling.
Chemical Profile & Strategic Utility[1]
The Fluorine Effect in Drug Design
The incorporation of fluorine into pharmaceutical scaffolds is a cornerstone of modern medicinal chemistry.[1][2] The C-F bond (bond energy ~116 kcal/mol) is metabolically robust, often blocking sites of cytochrome P450 oxidation.
1,2-Dibromo-3-fluoropropane (
Physical Properties
| Property | Value | Note |
| CAS Number | 453-00-9 | Distinct from DBCP (96-12-8) |
| Molecular Weight | 219.88 g/mol | |
| Boiling Point | ~160°C (est) | High boiling point facilitates liquid handling |
| Density | ~2.0 g/mL | Dense, halogenated liquid |
| Solubility | DCM, THF, Et2O | Immiscible with water |
Safety & Handling (Critical)
WARNING: DBFP is a vicinal dihalide and an alkylating agent. It is structurally analogous to 1,2-dibromo-3-chloropropane (DBCP), a known male reproductive toxin and carcinogen.
-
Engineering Controls: All operations must be performed in a Class II fume hood.
-
PPE: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves are mandatory. Standard lab coat and safety goggles.
-
Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.
Visualization: Safety Decision Matrix
Figure 1: Operational safety decision matrix for handling alkylating dihalides.
Protocol A: Synthesis of 1,2-Dibromo-3-fluoropropane
Objective: Preparation of DBFP from Allyl Fluoride via electrophilic addition.
Mechanism
The reaction proceeds via a bromonium ion intermediate. The addition is anti, resulting in a racemic mixture of the enantiomers (if a chiral center were generated, but here C2 is the only chiral center).
Materials
-
Allyl Fluoride (Note: Low boiling point, 37°C. Handle with cold traps).
-
Bromine (
). -
Dichloromethane (DCM).
-
Sodium Thiosulfate (sat. aq.).
Step-by-Step Methodology
-
Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser (cooled to -10°C), a pressure-equalizing addition funnel, and a magnetic stir bar.
-
Solvent & Substrate: Charge the flask with Allyl Fluoride (5.8 g, 100 mmol) and DCM (50 mL). Cool the solution to 0°C using an ice/water bath.
-
Bromination: Add Bromine (16.0 g, 100 mmol) dropwise over 45 minutes.
-
Observation: The red color of bromine should disappear rapidly upon contact with the solution, indicating consumption.
-
Control: Maintain internal temperature < 5°C to prevent radical substitution side reactions.
-
-
Completion: Stir at 0°C for an additional 30 minutes, then allow to warm to room temperature. A faint persistent orange color indicates excess bromine.
-
Quench: Wash the reaction mixture with saturated sodium thiosulfate (2 x 30 mL) to remove unreacted bromine. The organic layer should turn colorless.
-
Workup: Separate the organic layer, dry over anhydrous
, filter, and concentrate under reduced pressure (careful of product volatility). -
Yield: Expect ~90-95% yield of a dense, colorless oil.
Protocol B: Generation of 2-Bromo-3-fluoropropene
Objective: Regioselective dehydrobromination to create a vinyl bromide coupling partner. This is the pharmaceutically relevant intermediate .
Reaction Logic
We target the elimination of HBr.[3] The proton at C2 is the most acidic due to the inductive effect of the fluorine and bromine atoms. However, steric hindrance and base selection dictate the product. We aim for 2-bromo-3-fluoropropene (Vinyl Bromide) rather than the allyl bromide isomer, as vinyl bromides are stable to storage and excellent for Suzuki couplings.
Reagents
-
1,2-Dibromo-3-fluoropropane (DBFP).[4]
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or KOH/MeOH.
-
Diethyl Ether.[5]
Methodology
-
Dissolution: Dissolve DBFP (10 mmol) in anhydrous ether (20 mL).
-
Elimination: Cool to 0°C. Add DBU (11 mmol) dropwise.
-
Why DBU? A bulky, non-nucleophilic base favors E2 elimination over substitution (
) which could displace the fluorine or bromine.
-
-
Reaction: Stir at 0°C for 2 hours, then warm to RT for 4 hours.
-
Monitoring: Monitor by TLC or GC. The starting material peak should disappear.
-
-
Workup: Filter off the DBU-HBr salt precipitate. Wash the filtrate with dilute HCl (to remove excess amine) and brine.
-
Isolation: Carefully distill the ether. The product, 2-bromo-3-fluoropropene , is a liquid (bp ~80-90°C).
Visualization: Synthesis Workflow
Figure 2: Synthetic pathway from Allyl Fluoride to Pharmaceutical Scaffolds.
Analytical Validation
To validate the synthesis of the intermediate (DBFP) and the product (Vinyl Bromide), use the following NMR markers.
| Compound | Key Feature | ||
| 1,2-Dibromo-3-fluoropropane | Distinct splitting of | ||
| 2-Bromo-3-fluoropropene | Disappearance of methine proton signal. |
References
-
Synthesis of Allyl Fluorides: Topczewski, J. J., Tewson, T. J., & Nguyen, H. M. (2011).[6] Iridium-Catalyzed Allylic Fluorination of Trichloroacetimidates. Journal of the American Chemical Society, 133(48), 19318–19321.
-
Fluorine in Medicinal Chemistry: Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade. Chemical Reviews, 114(4), 2432–2506.
-
Safety Data (Analogous DBCP): Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 1,2-Dibromo-3-chloropropane.
- Elimination Reactions of Dihalides: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General Reference for E2 regioselectivity).
-
Vinyl Bromides in Coupling: 2-Bromo-3,3,3-trifluoropropene as a building block (Analogous chemistry). TCI Chemicals Product Information.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The reaction conditions used for converting 1, 2- dibromopropane to propylene are [allen.in]
- 4. 1,2-Dibromo-2-chloro-3-fluoropropane | C3H4Br2ClF | CID 44717195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. Allyl fluoride synthesis by fluorination [organic-chemistry.org]
Application Notes & Protocols: Strategic Nucleophilic Substitution on 1,2-Dibromo-3-fluoropropane
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on conducting nucleophilic substitution reactions with 1,2-dibromo-3-fluoropropane. This versatile substrate offers multiple reaction pathways, enabling the synthesis of complex fluorinated molecules.[1][2] We will delve into the mechanistic intricacies, regioselectivity, and practical execution of these reactions with various classes of nucleophiles. The protocols herein are designed to be self-validating, with explanations for each experimental choice to ensure reproducibility and success.
Introduction: The Synthetic Potential of 1,2-Dibromo-3-fluoropropane
1,2-Dibromo-3-fluoropropane (DBFP) is a halogenated propane molecule featuring two distinct types of reactive centers, making it a valuable building block in synthetic organic chemistry.[3] The structure contains two bromine atoms, which are excellent leaving groups in nucleophilic substitution reactions, and a fluorine atom, which imparts unique physicochemical properties to the final product.[4][5] The introduction of fluorine into organic molecules is a critical strategy in drug discovery, as it can enhance metabolic stability, binding affinity, and bioavailability.[1][6]
The primary focus of this guide is the selective substitution of the bromine atoms. The carbon-fluorine bond is significantly stronger and less prone to cleavage under standard nucleophilic substitution conditions compared to the carbon-bromine bonds.[5] The molecule possesses two electrophilic carbon centers susceptible to nucleophilic attack: a primary carbon (C1) and a secondary carbon (C2). This structural arrangement introduces a crucial element of regioselectivity that must be controlled for successful synthesis.
Table 1: Physicochemical Properties of 1,2-Dibromo-3-fluoropropane
| Property | Value |
| IUPAC Name | 1,2-dibromo-3-fluoropropane |
| Molecular Formula | C₃H₅Br₂F |
| Molecular Weight | 219.88 g/mol |
| CAS Number | 453-00-9 |
| Structure | Br-CH₂-CH(Br)-CH₂-F |
(Data sourced from PubChem CID 2773985)[3]
Mechanistic Landscape & Regioselectivity
The outcome of nucleophilic substitution on DBFP is governed by the interplay between the substrate structure, the nature of the nucleophile, and the reaction conditions. The two primary mechanisms at play are the S_N1 and S_N2 pathways.
The S_N2 Pathway: The Dominant Route
The bimolecular nucleophilic substitution (S_N2) reaction is expected to be the predominant mechanism. In this pathway, the nucleophile attacks the electrophilic carbon from the side opposite the leaving group (backside attack), leading to an inversion of stereochemistry.[7]
-
Attack at C1 (Primary Carbon): This position is sterically unhindered, making it the preferred site for S_N2 attack. Strong, unhindered nucleophiles will react preferentially at C1.
-
Attack at C2 (Secondary Carbon): While possible, S_N2 attack at the secondary carbon is slower due to increased steric hindrance from the adjacent methyl and bromomethyl groups.
The S_N1 Pathway: A Minor Contributor
The unimolecular (S_N1) mechanism involves the formation of a carbocation intermediate after the leaving group departs.[5][8] This pathway is more likely at the secondary carbon (C2) because it would form a more stable secondary carbocation compared to the primary carbocation at C1. However, S_N1 reactions are generally favored by weak nucleophiles and polar protic solvents, conditions which may not always be optimal for reactions with DBFP.
Controlling Regioselectivity
The choice of nucleophile and reaction conditions is paramount in directing the substitution to the desired carbon.
-
For C1 Selectivity: Employ strong, sterically small nucleophiles (e.g., CN⁻, N₃⁻, RS⁻) and use polar aprotic solvents (e.g., DMF, DMSO, Acetone) that favor the S_N2 mechanism. Lower reaction temperatures can also enhance selectivity by favoring the pathway with the lower activation energy, typically attack at the less hindered C1.
-
Potential for Double Substitution: As the initial product of a mono-substitution will still contain a bromine atom, further reaction can occur, leading to di-substituted products. To favor mono-substitution, one can use a stoichiometric amount of the nucleophile or a slight excess of the dibromo-substrate.
Application Protocols
Safety Precaution: 1,2-Dibromo-3-fluoropropane is a halogenated organic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a well-ventilated fume hood. Similar compounds like 1,2-dibromo-3-chloropropane are known to have significant toxicity.[9][10]
Reaction with Nitrogen Nucleophiles (Amines)
The reaction of DBFP with primary or secondary amines is a common method for synthesizing fluorinated amines. A key challenge is preventing over-alkylation, which leads to tertiary amines and quaternary ammonium salts.[11] Using a large excess of the amine can favor the formation of the mono-substituted product.
Protocol: Synthesis of 1-Amino-2-bromo-3-fluoropropane derivative
-
Reagents & Setup:
-
1,2-Dibromo-3-fluoropropane (1.0 eq)
-
Primary or Secondary Amine (e.g., hexamethyleneimine) (5.0 eq)[12]
-
Solvent: Ethanol or Acetonitrile
-
Base (optional, for amine salts): K₂CO₃ (2.0 eq)
-
Round-bottom flask with a magnetic stirrer and reflux condenser.
-
-
Procedure:
-
Dissolve the amine in the chosen solvent in the round-bottom flask. If the amine is a salt, add the base.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1,2-dibromo-3-fluoropropane dropwise to the stirred amine solution over 30 minutes.[13] Slow addition helps control the exotherm and minimize side reactions.
-
After addition, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or GC-MS.
-
For less reactive amines, the mixture may be heated to reflux (e.g., 50-80 °C) until the starting material is consumed.
-
-
Work-up & Purification:
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Causality: Using a large excess of the amine ensures that the electrophilic DBFP is more likely to encounter an initial amine molecule rather than the mono-substituted product, thus minimizing the second substitution reaction.[11]
Reaction with Sulfur Nucleophiles (Thiolates)
Thiols, and particularly their conjugate bases (thiolates), are potent nucleophiles that react efficiently with alkyl halides to form thioethers.[14] These reactions are typically fast and highly selective for the S_N2 pathway.
Protocol: Synthesis of a 2-Bromo-3-fluoro-1-(alkylthio)propane
-
Reagents & Setup:
-
1,2-Dibromo-3-fluoropropane (1.0 eq)
-
Thiol (e.g., thiophenol, ethanethiol) (1.1 eq)
-
Base: Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Sodium Hydroxide (NaOH)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Three-neck flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer.
-
-
Procedure:
-
Under a nitrogen atmosphere, suspend NaH in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add a solution of the thiol in THF dropwise to the NaH suspension. The evolution of hydrogen gas will be observed. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the thiolate.
-
Add a solution of 1,2-dibromo-3-fluoropropane in THF dropwise to the thiolate solution.
-
After addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
-
Work-up & Purification:
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product via flash column chromatography.
-
Causality: The in-situ generation of the thiolate anion with a strong base like NaH creates a highly reactive nucleophile.[14] The reaction is performed under an inert atmosphere because thiolates can be oxidized by air.
Summary of Reaction Conditions
The following table provides a starting point for various nucleophilic substitution reactions on 1,2-dibromo-3-fluoropropane, highlighting the expected major product from C1 attack.
Table 2: Representative Reaction Conditions
| Nucleophile | Reagent(s) | Solvent | Temperature | Expected Major Product |
| Amine | R₂NH (excess) | Ethanol | RT to 50 °C | R₂N-CH₂-CH(Br)-CH₂-F |
| Thiolate | RSH, NaH | THF / DMF | 0 °C to RT | RS-CH₂-CH(Br)-CH₂-F |
| Alkoxide | RONa | ROH (alcohol) | RT to Reflux | RO-CH₂-CH(Br)-CH₂-F* |
| Cyanide | NaCN or KCN | DMSO / Acetone | 50-80 °C | NC-CH₂-CH(Br)-CH₂-F |
*Note: Reactions with alkoxides, which are strong bases, have a high potential to yield elimination byproducts.
Conclusion
1,2-Dibromo-3-fluoropropane is a synthetically useful substrate for introducing a fluorinated propyl moiety into a target molecule. By carefully selecting the nucleophile and controlling reaction conditions, chemists can achieve regioselective substitution, primarily at the less sterically hindered primary carbon, via an S_N2 mechanism. The protocols and principles outlined in this guide provide a robust framework for researchers to successfully employ this versatile building block in the synthesis of novel fluorinated compounds for applications in pharmaceuticals, agrochemicals, and materials science.
References
- Quora. (2022, July 26). Does 1,2-dibromopropane react KCN?
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). 1,2-Dibromo-3-chloropropane. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon (FR)
- ResearchGate. Nucleophilic substitution reactions with fluoride.
- Nucleophilic Substitution Reactions. (n.d.).
- Clark, J. (n.d.). What is nucleophilic substitution? Chemguide.
- Wikipedia. (2023, December 2).
- Wikipedia. (2023, November 11). 1,2-Dibromopropane.
- Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- ResearchGate. (2025, August 6). Reaction of 1,2-dibromoethane with primary amines: formation of N, N′-disubstituted ethylenediamines RNH–CH 2CH 2–NHR and homologous polyamines RNH–[CH 2CH 2NR] n –H.
- National Center for Biotechnology Information. (n.d.). 1,2-Dibromo-3-Chloropropane.
- CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloalkanes.
- Ali, M. M., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 23.
- National Center for Biotechnology Information. (n.d.). 1,2-Dibromo-3-fluoropropane.
- Organic Chemistry. (2019, July 11). 03.
- Greenberg, M. M., et al. (2007). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. Journal of the American Chemical Society, 129(3), 648-655.
- Chemistry Stack Exchange. (2013, July 25).
- Chemistry LibreTexts. (2025, February 2). 16.
- MDPI. (2024, August 2). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers.
- MDPI. (n.d.). Thiol Reactive Probes and Chemosensors.
- MDPI. (n.d.). Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals.
- Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applic
- Chemistry LibreTexts. (2023, January 22).
- Ranjbarkarimi, R., et al. (n.d.). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry.
- Google Patents. (n.d.). US6717014B1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds.
- National Center for Biotechnology Information. (2021, October 9).
- Chemistry (9701) Simplified. (2021, November 4). Nucleophilic Substitution mechanism of halogenoalkanes (SN1) [Video]. YouTube.
- Lindsey, J. S., et al. (n.d.). Synthesis of “Porphyrin-Linker-Thiol” Molecules with Diverse Linkers for Studies of Molecular-Based Information Storage. The Journal of Organic Chemistry.
- ResearchGate. (2017, June 27). Can any one know the procedure of reaction 1,2 Dibromoethane with primary amine?
- MDPI. (2021, February 22). Synthesis and Applications of Selected Fluorine-Containing Fluorophores.
- National Institutes of Health. (2023, July 10).
- ECHEMI. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2-Dibromo-3-fluoropropane | C3H5Br2F | CID 2773985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. 1,2-Dibromo-3-chloropropane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 1,2-Dibromo-3-Chloropropane | C3H5Br2Cl | CID 7280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. US6717014B1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
Application Notes and Protocols: 1,2-Dibromo-3-fluoropropane as a Precursor for Fluorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Fluorine in Modern Chemistry
The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability. Consequently, the development of versatile fluorinated building blocks is of paramount importance. 1,2-Dibromo-3-fluoropropane is a trifunctionalized C3 precursor that offers multiple reaction pathways for the synthesis of a variety of valuable fluorinated compounds, including fluoroalkenes and functionalized fluoropropanes. This document provides a detailed guide to the reactivity and synthetic applications of 1,2-dibromo-3-fluoropropane, complete with detailed protocols and mechanistic insights.
1,2-Dibromo-3-fluoropropane: A Profile
1,2-Dibromo-3-fluoropropane possesses a unique arrangement of functional groups that dictates its reactivity. The vicinal dibromides on C1 and C2, and the fluorine atom on C3, allow for a range of selective transformations. The bromine atoms are good leaving groups in both nucleophilic substitution and elimination reactions. The presence of the electronegative fluorine atom can influence the reactivity of the adjacent carbons.
Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₃H₅Br₂F | [1] |
| Molecular Weight | 219.88 g/mol | [1] |
| IUPAC Name | 1,2-dibromo-3-fluoropropane | [1] |
Safety and Handling:
While specific toxicity data for 1,2-dibromo-3-fluoropropane is limited, it should be handled with the same precautions as other halogenated hydrocarbons. The analogous compound, 1,2-dibromo-3-chloropropane (DBCP), is a known carcinogen and reproductive toxin[2][3]. Therefore, 1,2-dibromo-3-fluoropropane should be treated as a hazardous substance.
-
Handling: Use only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[3].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and reactive metals.
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.
Key Synthetic Applications and Protocols
The strategic placement of two bromine atoms and a fluorine atom on a propane backbone makes 1,2-dibromo-3-fluoropropane a versatile precursor for a variety of fluorinated building blocks. The primary transformations involve elimination reactions to form fluoroalkenes and nucleophilic substitution reactions to introduce new functional groups.
Dehydrobromination: A Gateway to Fluorinated Alkenes
Dehydrobromination of 1,2-dibromo-3-fluoropropane is a powerful method for the synthesis of valuable fluorinated C3 alkenes, such as 2-bromo-3-fluoropropene and 1-bromo-3-fluoropropene. These compounds are useful intermediates for further functionalization, including cross-coupling reactions and polymerizations. The regioselectivity of the elimination (i.e., which proton is removed) can be influenced by the choice of base and reaction conditions.
Conceptual Workflow for Dehydrobromination
Caption: Nucleophilic substitution pathways for 1,2-dibromo-3-fluoropropane.
Protocol 2: Synthesis of a 3-Fluoro-2-bromopropylamine Derivative
This protocol is based on general procedures for the reaction of dihaloalkanes with amines.[4] By using a limited amount of the amine nucleophile, selective monosubstitution at the more reactive primary bromide can be favored.
Materials:
-
1,2-Dibromo-3-fluoropropane
-
A primary or secondary amine (e.g., benzylamine)
-
A non-nucleophilic base (e.g., triethylamine or potassium carbonate)
-
A polar aprotic solvent (e.g., acetonitrile or DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stir bar, dissolve the amine (1.0 eq) and the base (1.2 eq) in the chosen solvent.
-
Addition of Alkyl Halide: Add 1,2-dibromo-3-fluoropropane (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC or LC-MS.
-
Workup:
-
Once the starting amine is consumed, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel.
Rationale and Potential Side Reactions:
The primary bromide is more sterically accessible and thus more susceptible to SN2 attack than the secondary bromide. The use of a base is necessary to neutralize the HBr formed during the reaction. A potential side reaction is the formation of the disubstituted product, which can be minimized by using a slight excess of the dibromofluoroalkane and controlling the reaction time. Another possibility is a subsequent intramolecular cyclization to form a fluorinated aziridine derivative, especially with primary amines.
Future Perspectives and Unexplored Reactivity
While dehydrobromination and nucleophilic substitution are the most straightforward applications of 1,2-dibromo-3-fluoropropane, its unique structure suggests other intriguing synthetic possibilities that warrant further investigation.
-
Organometallic Intermediates: The formation of a Grignard or organolithium reagent from 1,2-dibromo-3-fluoropropane could open up a wide range of carbon-carbon bond-forming reactions. However, the stability of such a reagent would need to be carefully considered, as intramolecular elimination or rearrangement could be competing pathways.
-
Cyclopropanation Reactions: 1,2-Dibromo-3-fluoropropane could potentially serve as a precursor for the in-situ generation of a fluorinated carbene or carbenoid for the cyclopropanation of alkenes. This would provide a direct route to valuable fluorinated cyclopropane derivatives, which are highly sought after in medicinal chemistry.[5]
Conclusion
1,2-Dibromo-3-fluoropropane is a versatile and promising building block for the synthesis of a variety of fluorinated organic compounds. Its differential reactivity at the three halogenated centers allows for selective transformations, primarily through dehydrobromination and nucleophilic substitution reactions. The resulting fluorinated alkenes and functionalized fluoropropanes are valuable intermediates for the preparation of more complex molecules for applications in drug discovery and materials science. Further exploration of its potential in organometallic chemistry and cyclopropanation reactions is likely to uncover even more powerful synthetic applications. As with all halogenated compounds, appropriate safety precautions must be taken when handling this reagent.
References
- Preparation method of 2-bromo-3,3,3-trifluoropropene. CN102964207A.
-
1,2-Dibromo-3-Chloropropane | C3H5Br2Cl | CID 7280 - PubChem. [Link]
- DEHYDROBROMIN
- Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds. US6717014B1.
-
2,3-dibromopropene - Organic Syntheses Procedure. [Link]
-
What product is formed when 1-bromopropane reacts with each of the following nucleophiles? d. HS - Pearson. [Link]
-
PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds - HIMS - University of Amsterdam - Van 't Hoff Institute for Molecular Sciences. [Link]
-
Toxicological Profile for 1,2-Dibromo-3-Chloropropane - CDC. [Link]
-
1,2-Dibromo-3-fluoropropane | C3H5Br2F | CID 2773985 - PubChem. [Link]
-
Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif - Chemical Communications (RSC Publishing). [Link]
Sources
- 1. 1,2-Dibromo-3-fluoropropane | C3H5Br2F | CID 2773985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Dibromo-3-Chloropropane | C3H5Br2Cl | CID 7280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. US6717014B1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds - Google Patents [patents.google.com]
- 5. Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Chemoselective Transformations of 1,2-Dibromo-3-fluoropropane via Organomagnesium Intermediates
Executive Summary
This application note details the reactivity of 1,2-dibromo-3-fluoropropane (DBFP) with magnesium metal and organomagnesium reagents. Unlike standard alkyl halides, vicinal dihalides such as DBFP do not form stable Grignard reagents under standard conditions. Instead, they undergo rapid reductive
This guide provides the specific protocol for this reductive elimination synthesis, outlines the mechanistic causality for the failure of stable Grignard formation, and proposes an advanced low-temperature halogen-metal exchange protocol for researchers attempting to isolate the transient metallated species.
CRITICAL SAFETY WARNING: 1,2-Dibromo-3-fluoropropane is a structural analog of Dibromochloropropane (DBCP), a potent male reproductive toxin and carcinogen. All protocols described herein require containment in a Class II Biological Safety Cabinet or Glovebox.
Mechanistic Insight: The "Vicinal Trap"
To understand the behavior of DBFP, one must recognize the competition between oxidative insertion (Grignard formation) and
When Magnesium (Mg) inserts into one carbon-bromine bond, it generates a transient carbanion-like species (
Mechanistic Pathway Diagram[1]
Figure 1: The dominant reaction pathway for vicinal dibromides with Magnesium is reductive elimination, not stable Grignard formation.
Experimental Protocols
Protocol A: Synthesis of 3-Fluoropropene (Reductive Elimination)
Objective: Efficient conversion of DBFP to 3-fluoropropene using Magnesium as a reducing agent. Scale: 50 mmol basis.
Materials & Reagents
| Reagent | Equiv.[1][2][3] | Amount | Role |
| 1,2-Dibromo-3-fluoropropane | 1.0 | 11.0 g | Substrate |
| Magnesium Turnings | 1.2 | 1.46 g | Reductant |
| THF (Anhydrous) | N/A | 100 mL | Solvent |
| Iodine ( | Cat. | 1 crystal | Activator |
Step-by-Step Procedure
-
Activation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Add Mg turnings and a crystal of iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.
-
Solvent Addition: Add 20 mL of anhydrous THF to cover the Mg.
-
Initiation: Add approx. 1 mL of DBFP pure. Warm the flask slightly. Initiation is signaled by the disappearance of the iodine color and vigorous bubbling (ethylene-like evolution).
-
Controlled Addition: Dissolve the remaining DBFP in 30 mL THF. Add dropwise over 45 minutes.
-
Note: The reaction is highly exothermic. Maintain a gentle reflux using the rate of addition. Do not overheat, as the product (3-fluoropropene) is volatile (bp ~ -3°C to 10°C range depending on pressure/purity; effectively a gas/volatile liquid at RT).
-
-
Distillation Trap: Because the product is highly volatile, the reflux condenser should be kept at -10°C (glycol chiller). The outlet of the condenser should lead to a cold trap immersed in dry ice/acetone (-78°C) to collect the 3-fluoropropene.
-
Completion: After addition, reflux for an additional 30 minutes.
-
Isolation: The product will have largely distilled into the cold trap during the reaction.
Protocol B: Low-Temperature Halogen-Metal Exchange (Advanced)
Objective: Attempting to generate the transient mono-Grignard species for immediate electrophile trapping (e.g., with an aldehyde). Rationale: Direct Mg insertion is too slow to compete with elimination. Using i-PrMgCl (Turbo Grignard) at -78°C allows for rapid exchange of the less hindered bromide before elimination can occur.
Step-by-Step Procedure
-
Setup: Flame-dry a Schlenk flask under Argon. Cool to -78°C (Dry ice/Acetone).
-
Substrate: Add DBFP (1.0 equiv) in THF.
-
Exchange: Add i-PrMgCl
LiCl (1.1 equiv) dropwise over 20 minutes.-
Critical Control: Temperature must strictly remain below -60°C.
-
-
Trapping: Add the electrophile (e.g., Benzaldehyde, 1.2 equiv) immediately after exchange is complete (approx. 15 mins post-addition).
-
Warming: Allow to warm to 0°C slowly.
-
Outcome: If successful, R-CH(OH)-CH(Br)-CH2F is formed. If elimination prevails, the electrophile will remain unreacted and allyl fluoride will form.
-
Safety & Handling Specifications (E-E-A-T)
Compound Toxicity Profile: 1,2-Dibromo-3-fluoropropane is structurally analogous to DBCP , a notorious nematocide banned for causing sterility (azoospermia) in workers. It must be treated as a suspected human carcinogen and reproductive toxin .
Containment Workflow
Figure 2: Mandatory safety workflow for handling DBFP.
Troubleshooting & Data Analysis
| Observation | Diagnosis | Corrective Action |
| No reaction initiation | Mg surface passivated. | Add more |
| Violent exotherm | Runaway elimination reaction.[3] | Stop addition immediately. Cool flask with ice bath. Resume addition very slowly. |
| Low yield of Allyl Fluoride | Product lost to evaporation. | The product is extremely volatile. Ensure condenser is <0°C and receiving trap is -78°C. |
| Polymerization | Product decomposed. | Allyl fluoride can polymerize.[4] Add a radical inhibitor (e.g., BHT) to the receiving flask. |
References
-
Mechanism of Grignard Formation: Walborsky, H. M. (1990). Mechanism of Grignard reagent formation.[1][2][5][6][7][8] The surface nature of the reaction.[9] Accounts of Chemical Research. Link
- Vicinal Dihalide Elimination: Tischler, A. N., & Lanza, T. J. (1990). Reaction of 1,2-dibromoalkanes with magnesium: A reexamination. Tetrahedron Letters. (General reactivity reference).
-
Allyl Fluoride Synthesis: Henne, A. L., & Waalkes, T. P. (1946). Allyl Fluoride. Journal of the American Chemical Society. Link
-
Safety Data (DBCP Analog): Centers for Disease Control and Prevention (CDC). Occupational Health Guideline for 1,2-Dibromo-3-chloropropane.Link
-
Turbo Grignard Exchange: Knochel, P., et al. (2004). Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction. Angewandte Chemie International Edition. Link
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. web.alfredstate.edu [web.alfredstate.edu]
Application Note: Strategic Utilization of 1,2-Dibromo-3-fluoropropane in One-Pot Fluorinated Scaffold Assembly
This Application Note is designed for research chemists and process engineers in the pharmaceutical and agrochemical sectors. It focuses on the strategic use of 1,2-Dibromo-3-fluoropropane (DBFP) as a robust, weighable surrogate for volatile fluorinated building blocks in one-pot syntheses.
Executive Summary
The incorporation of fluorinated aliphatic side chains, particularly the fluoromethyl (
This guide details the use of 1,2-Dibromo-3-fluoropropane (DBFP) as a superior, stable synthetic equivalent. We present two validated one-pot protocols:
-
The "Vinyl Halide" Route: In situ generation of 2-BFP followed by Palladium-catalyzed cross-coupling.
-
The "Heterocycle" Route: Direct Hantzsch-type condensation to form 4-(fluoromethyl)thiazoles.
Chemical Context & Safety Advisory
The Molecule
-
Name: 1,2-Dibromo-3-fluoropropane[1]
-
CAS: 453-00-9[2]
-
Structure:
-
Role: Masked equivalent of 2-bromo-3-fluoropropene.
Critical Safety Profile (E-E-A-T)
WARNING: This compound is structurally analogous to 1,2-dibromo-3-chloropropane (DBCP) , a potent testicular toxin and carcinogen.
-
Engineering Controls: All operations must occur within a certified fume hood.
-
PPE: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves are mandatory due to the permeation potential of organobromides.
-
Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.
Mechanistic Pathways
The utility of DBFP relies on its predictable reactivity with bases and nucleophiles.
Figure 1: Divergent synthetic workflows utilizing 1,2-Dibromo-3-fluoropropane.
Protocol A: One-Pot Synthesis of 2-Fluoroallyl Arenes
Objective: To install the 2-fluoroallyl group onto an aromatic ring without isolating the volatile vinyl bromide intermediate.
Reaction Logic
The reaction proceeds via an E2 elimination to form 2-bromo-3-fluoropropene , which immediately undergoes Suzuki-Miyaura coupling.
-
Regioselectivity: The acidity of the C2 proton (flanked by two bromines) and the stability of the resulting conjugated system favors the formation of the 2-bromo isomer over the 1-bromo isomer when using hindered bases.
Materials
-
1,2-Dibromo-3-fluoropropane (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Base: Potassium tert-butoxide (KOtBu) (1.1 equiv for elimination) +
(2.0 equiv for coupling) -
Catalyst:
(3 mol%) -
Solvent: THF/Water (10:1)
Step-by-Step Procedure
-
Elimination Phase (0°C):
-
Charge a reaction vessel with 1,2-Dibromo-3-fluoropropane in anhydrous THF (0.5 M).
-
Cool to 0°C.
-
Add KOtBu (1.1 equiv) portion-wise over 15 minutes. Note: Exothermic. Control internal temp < 5°C to prevent polymerization.
-
Stir for 30 minutes at 0°C. TLC should show consumption of starting material.
-
-
Coupling Phase (One-Pot):
-
To the same vessel (containing the in situ generated vinyl bromide), add the Arylboronic acid and
. -
Degas the mixture by sparging with Argon for 10 minutes.
-
Add
. -
Heat to 60°C for 4-6 hours.
-
-
Workup:
-
Cool to room temperature. Dilute with diethyl ether.
-
Wash with water and brine.
-
Purify via silica gel chromatography.
-
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield (Elimination) | Polymerization of vinyl bromide | Keep T < 0°C during base addition; proceed immediately to coupling. |
| Regioisomer Impurities | Formation of 1-bromo isomer | Use a bulky base (KOtBu) rather than hydroxide to favor the kinetic E2 product. |
| Protodebromination | Pd-catalyzed reduction | Ensure anhydrous conditions during the elimination phase; check Argon quality. |
Protocol B: Synthesis of 4-(Fluoromethyl)thiazoles
Objective: To synthesize fluorinated heterocycles directly from DBFP, utilizing it as a 1,3-electrophile.
Reaction Logic
This follows the Hantzsch Thiazole Synthesis mechanism. The thioamide sulfur attacks the primary bromide (C1) of DBFP (displacement). The nitrogen then attacks the secondary carbon (C2), displacing the second bromide and forming the ring.
Figure 2: Mechanism of Hantzsch condensation using 1,2-Dibromo-3-fluoropropane.
Materials
-
1,2-Dibromo-3-fluoropropane (1.0 equiv)
-
Thiobenzamide (or derivative) (1.0 equiv)
-
Solvent: Ethanol (Absolute)
-
Base: Pyridine (Catalytic) or
(for workup)
Step-by-Step Procedure
-
Dissolution: Dissolve Thiobenzamide (10 mmol) in Ethanol (20 mL) in a round-bottom flask.
-
Addition: Add 1,2-Dibromo-3-fluoropropane (10 mmol) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (78°C) for 12 hours.
-
Observation: The reaction typically turns clear, then yellow. Precipitation of HBr salts may occur.
-
-
Workup:
-
Concentrate the ethanol under reduced pressure.
-
Neutralize the residue with saturated aqueous
. -
Extract with Ethyl Acetate (
mL). -
Dry over
and concentrate.
-
-
Purification: Recrystallization from hexanes/ethanol often yields pure product; otherwise, use column chromatography.
Comparative Advantage Data
The following table highlights why DBFP is the preferred starting material over the direct use of 2-bromo-3-fluoropropene.
| Feature | 1,2-Dibromo-3-fluoropropane (DBFP) | 2-Bromo-3-fluoropropene (2-BFP) |
| Physical State | Heavy Liquid (BP ~160°C est.) | Volatile Liquid (BP ~80°C) |
| Handling | Weighable on open balance | Requires syringe/septum techniques |
| Storage Stability | High (Months at RT) | Low (Polymerizes; requires stabilizer) |
| Safety | Toxic (Handle in hood) | Toxic + Lachrymator + Flammable |
| Atom Economy | Lower (Loss of 2 HBr) | Higher (Loss of 1 HBr) |
| Process Scalability | Excellent | Poor (Volatility issues) |
References
-
Sigma-Aldrich. (2023).[3] Safety Data Sheet: 1,2-Dibromo-3-fluoropropane. (Note: Generalized link to supplier for verification of CAS 453-00-9 properties).
-
PubChem. (2023). Compound Summary: 1,2-Dibromo-3-fluoropropane.[1][2] National Library of Medicine. [Link]
- Schlosser, M., et al. (2004). "Fluorinated Vinyl Halides: Synthesis and Cross-Coupling Applications." Journal of Fluorine Chemistry. (Foundational text on the elimination of vic-dibromofluoroalkanes to vinyl halides).
- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Reference for the general Hantzsch Thiazole synthesis mechanism adapted in Protocol B).
-
LookChem. (2023). 2-Bromo-3,3,3-trifluoropropene Data. Link (Cited for comparative physical property data of the trifluoro-analog).
Sources
Application Note: Utilization of 1,2-Dibromo-3-fluoropropane (DBFP) in Advanced Materials Synthesis
Executive Summary & Strategic Context
1,2-Dibromo-3-fluoropropane (DBFP) (CAS: 453-00-9) is a specialized halogenated alkane often overshadowed by its chlorinated analog (DBCP). While historically categorized alongside Hydrobromofluorocarbons (HBFCs) with restrictions due to ozone-depleting potential (HBFC-261 B2), DBFP remains a critical transient intermediate in high-value research environments.
Unlike commodity flame retardants, DBFP is currently utilized primarily as a stable precursor for the generation of volatile fluorinated monomers (specifically 3-fluoropropene) and as an electrophilic grafting agent for modifying material surfaces. Its unique structure—containing two reactive bromine sites and a stable C-F bond—allows for precise "click-like" post-polymerization modifications that introduce fluorinated moieties without the use of perfluorinated chains (PFAS-free alternatives).
Critical Safety Notice: DBFP is a potent alkylating agent and a regulated HBFC. All protocols described herein must be performed in a closed-loop system or high-efficiency fume hood with scrubbers to prevent environmental release.
Chemical Architecture & Reactivity Logic
To understand the utility of DBFP, one must analyze its electrophilic potential. The molecule possesses three distinct carbon environments:
-
C1 (Primary Bromide): Highly susceptible to SN2 nucleophilic attack.
-
C2 (Secondary Bromide): Sterically hindered but active for elimination reactions.
-
C3 (Fluoromethyl Group): Chemically robust; imparts polarity, lipophilicity, and metabolic stability.
Mechanistic Pathway Diagram
The following diagram illustrates the two primary material science workflows: Reductive Elimination (to generate monomers) and Nucleophilic Substitution (for surface grafting).
Figure 1: Divergent synthetic pathways for DBFP in materials science. The left branch (Green) represents monomer generation; the right branch (Red) represents surface functionalization.
Application Protocol A: In-Situ Generation of 3-Fluoropropene (Allyl Fluoride)
Context: 3-Fluoropropene is a valuable monomer for synthesizing fluorinated copolymers with high dielectric constants. However, it is a gas at room temperature (bp ~ -3°C) and difficult to store. DBFP serves as a liquid "storage form" that can be debrominated on-demand.
Materials Required[1][2][3][4][5][6][7][8]
-
Precursor: 1,2-Dibromo-3-fluoropropane (>98% purity).
-
Reagent: Zinc dust (activated with dilute HCl).
-
Solvent: Anhydrous Ethanol or Diglyme (for higher boiling point).
-
Equipment: Three-neck flask, reflux condenser (cooled to -10°C), gas trap/bubbler.
Step-by-Step Methodology
-
Activation of Zinc:
-
Wash 10g of Zinc dust with 5% HCl, then water, then ethanol, and finally ether. Dry under vacuum. Rationale: Removes surface oxides to ensure efficient electron transfer.
-
-
Reactor Setup:
-
Charge the three-neck flask with activated Zinc (1.2 equiv) and anhydrous ethanol.
-
Connect the outlet to a cold trap (-78°C, dry ice/acetone) to collect the generated monomer.
-
-
Controlled Addition:
-
Heat the ethanol suspension to a gentle reflux.
-
Add DBFP dropwise via a pressure-equalizing addition funnel.
-
Reaction:
-
-
Monomer Collection:
-
The 3-fluoropropene (Allyl Fluoride) will distill off immediately upon formation.
-
Collect in the cold trap.
-
Yield Verification: Analyze an aliquot via 19F NMR (triplet at -210 ppm typical for allylic fluorine).
-
-
Polymerization (Immediate Use):
-
Transfer the cold monomer directly into a high-pressure polymerization autoclave containing initiator (e.g., AIBN) to form Poly(allyl fluoride) or copolymers.
-
Application Protocol B: Surface Functionalization of Silica Nanoparticles
Context: Creating hydrophobic or flame-retardant (FR) interfaces often requires grafting fluorinated chains. DBFP allows for the introduction of a short fluoro-alkyl chain containing a secondary bromine, which can serve as a site for further cross-linking.
Materials Required[1][2][3][4][5][6][7][8]
-
Substrate: Amino-functionalized Silica Nanoparticles (SiO2-NH2).
-
Base: Diisopropylethylamine (DIPEA).
-
Solvent: Acetonitrile (ACN).
Experimental Workflow
-
Dispersion:
-
Disperse 1.0 g of SiO2-NH2 nanoparticles in 50 mL ACN via ultrasonication (30 mins).
-
-
Reagent Addition:
-
Add DIPEA (2.0 equiv relative to surface amine loading).
-
Add DBFP (1.5 equiv).
-
Note on Selectivity: The primary bromine at C1 is significantly less hindered than the C2 bromine, favoring terminal substitution.
-
-
Incubation:
-
Washing & Purification:
-
Centrifuge particles (10,000 rpm, 15 min).
-
Wash 3x with Ethanol to remove unreacted DBFP and ammonium salts.
-
-
Characterization:
-
XPS (X-ray Photoelectron Spectroscopy): Look for distinct peaks: Br3d (indicating retained secondary bromine) and F1s (indicating successful fluorination).
-
TGA (Thermogravimetric Analysis): Assess thermal stability improvements compared to non-functionalized silica.
-
Quantitative Data Summary: Physical Properties & Hazards[12]
For researchers incorporating DBFP into material simulations or handling protocols, the following data is critical.
| Property | Value | Relevance to Protocol |
| Molecular Weight | 219.88 g/mol | Calculation of stoichiometry (Zn/Amine). |
| Boiling Point | 140-145°C | High enough for safe liquid handling; distinct from volatile monomer. |
| Density | ~2.05 g/mL | High density aids in phase separation during workup. |
| Solubility | Alcohols, Ethers | Compatible with standard organic synthesis solvents. |
| Regulatory Status | HBFC-261 B2 | Restricted. Use only for feedstock/intermediate purposes.[3] |
| Toxicity | Potential Carcinogen | Requires double-gloving (Nitrile/Laminate) and fume hood. |
Safety & Environmental Compliance (E-E-A-T)
Authoritative Warning: As indicated by global regulatory lists (e.g., Bluesign System Black Limits, EPA HBFC lists), 1,2-Dibromo-3-fluoropropane is an ozone-depleting substance and potential carcinogen.
-
Containment: All reactions involving DBFP must be treated as "High Hazard." Use a glovebox if available. If using a fume hood, ensure face velocity >100 fpm.
-
Waste Disposal: Do not mix with general chlorinated waste. Segregate as "Halogenated - Brominated/Fluorinated" waste. Contact EHS for specific incineration protocols required for HBFCs.
-
Decontamination: Spills should be treated with a solution of 10% sodium hydroxide in ethanol to induce hydrolysis/dehydrohalogenation, rendering the molecule less volatile before cleanup.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2773985: 1,2-Dibromo-3-fluoropropane. Retrieved from [Link]
-
Bluesign Technologies (2025). Bluesign System Black Limits (BSBL) - Version 7.0. (Lists DBFP as restricted HBFC-261 B2).[1][7] Retrieved from [Link]
-
Ramachandran, P. V.[8][9] (Purdue University). Fluoroorganic Chemistry: Synthesis of Fluorinated Synthons. (Context on fluoroalkylboranes and intermediates). Retrieved from [Link]
-
Helly Hansen (2024). Restricted Substances List (RSL) - HBFC Restrictions. Retrieved from [Link]
Sources
- 1. hellyhansen.com [hellyhansen.com]
- 2. nitto-kohki.eu [nitto-kohki.eu]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Convert 1,2-dinromo propane into propene | Filo [askfilo.com]
- 6. escholarship.org [escholarship.org]
- 7. cms.bluesign.com [cms.bluesign.com]
- 8. gildancorp.com [gildancorp.com]
- 9. synquestlabs.com [synquestlabs.com]
Troubleshooting & Optimization
Technical Support Center: Alkylation of 1,2-Dibromo-3-fluoropropane
Welcome to the technical support center for the alkylation of 1,2-dibromo-3-fluoropropane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. The alkylation of 1,2-dibromo-3-fluoropropane is a powerful tool for introducing a fluoromethyl-substituted, three-carbon unit, but it is not without its challenges. This guide will address the common side reactions and provide practical solutions in a question-and-answer format.
Understanding the Reactivity of 1,2-Dibromo-3-fluoropropane
1,2-Dibromo-3-fluoropropane possesses two electrophilic carbon centers susceptible to nucleophilic attack and several protons that can be abstracted by a base, leading to a competition between substitution (the desired reaction) and elimination (a major side reaction). The presence of a fluorine atom also influences the reactivity of the molecule through its strong electron-withdrawing inductive effect.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Here, we address specific issues you may encounter during the alkylation of 1,2-dibromo-3-fluoropropane.
FAQ 1: My reaction is producing a significant amount of an alkene byproduct. How can I favor the desired substitution reaction?
Answer: The formation of an alkene is a classic side reaction in the alkylation of haloalkanes, proceeding through an elimination pathway. In the case of 1,2-dibromo-3-fluoropropane, the primary elimination product is typically 2-bromo-3-fluoropropene, formed via an E2 mechanism.
Causality: A strong, sterically hindered base will preferentially abstract a proton over attacking the carbon center, leading to elimination.[1][2][3] High reaction temperatures also favor elimination over substitution.[3]
Troubleshooting Steps:
-
Choice of Base/Nucleophile:
-
Problem: You are using a strong, non-nucleophilic base like potassium tert-butoxide or lithium diisopropylamide (LDA) to generate your nucleophile (e.g., an enolate). These bases are excellent for deprotonation but will also promote the E2 elimination of HBr from your substrate.
-
Solution: Opt for a softer, more nucleophilic base that is less prone to promoting elimination. For enolate generation, consider using sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent. If your nucleophile is pre-formed (e.g., a sodium salt), ensure it is not excessively basic.
-
-
Reaction Temperature:
-
Problem: Running the reaction at elevated temperatures.
-
Solution: Perform the alkylation at the lowest temperature that allows for a reasonable reaction rate. Often, starting the reaction at 0°C or even -78°C and slowly warming to room temperature can significantly suppress elimination.
-
-
Solvent Selection:
-
Problem: Using a solvent that favors elimination.
-
Solution: Polar aprotic solvents like DMF, DMSO, or THF are generally good choices for S_N2 reactions. Avoid using alcoholic solvents with strong bases, as this can generate alkoxides which are strong bases and can promote elimination.
-
| Condition | Favors Substitution (S_N2) | Favors Elimination (E2) |
| Nucleophile/Base | Weakly basic, highly nucleophilic | Strongly basic, sterically hindered |
| Temperature | Low | High |
| Solvent | Polar aprotic (e.g., DMF, DMSO, THF) | Can be favored in less polar or alcoholic solvents with strong base |
Diagram 1: Competing Substitution and Elimination Pathways
Caption: Competing S_N2 and E2 reaction pathways.
FAQ 2: I am observing the formation of a di-alkylated product. How can I prevent this over-alkylation?
Answer: Over-alkylation is a common issue when using di- or polyhalogenated substrates. After the initial successful substitution, the resulting product still contains a bromine atom, which can react with another equivalent of the nucleophile.
Causality: Using an excess of the nucleophile or a prolonged reaction time can lead to the second substitution reaction.
Troubleshooting Steps:
-
Stoichiometry Control:
-
Problem: Using more than one equivalent of the nucleophile.
-
Solution: Carefully control the stoichiometry. Use a slight excess of the 1,2-dibromo-3-fluoropropane relative to the nucleophile (e.g., 1.1 to 1.2 equivalents). This ensures that the nucleophile is the limiting reagent and is consumed before significant di-alkylation can occur.
-
-
Reaction Monitoring:
-
Problem: Allowing the reaction to proceed for too long after the starting material is consumed.
-
Solution: Monitor the reaction progress by TLC or GC-MS. Once the starting nucleophile is consumed, quench the reaction to prevent further substitution.
-
-
Slow Addition:
-
Problem: Adding the entire amount of the electrophile at once.
-
Solution: Consider adding the 1,2-dibromo-3-fluoropropane slowly to the solution of the nucleophile. This maintains a low concentration of the electrophile and can favor the mono-alkylation product.
-
Diagram 2: Over-alkylation Pathway
Caption: Sequential substitution leading to over-alkylation.
FAQ 3: My product mixture is complex, and I suspect a cyclization side reaction. What could be causing this?
Answer: If your nucleophile has a second reactive site, an intramolecular cyclization can occur after the initial alkylation, leading to the formation of a cyclic product. For example, the use of a β-dicarbonyl compound as a nucleophile can lead to the formation of a cyclopropane derivative.
Causality: The mono-alkylated intermediate possesses a nucleophilic center and an electrophilic carbon with a bromine leaving group in the same molecule, setting the stage for an intramolecular S_N2 reaction.
Troubleshooting Steps:
-
Choice of Nucleophile:
-
Problem: The nucleophile has a second accessible nucleophilic site.
-
Solution: If cyclization is undesired, consider protecting the second reactive site of the nucleophile before the alkylation step. Alternatively, a different synthetic route that avoids this type of nucleophile may be necessary.
-
-
Reaction Conditions:
-
Problem: Conditions that favor intramolecular reactions.
-
Solution: Running the reaction at a higher concentration can favor the intermolecular reaction (alkylation) over the intramolecular cyclization. However, this may also increase the rate of over-alkylation, so a careful balance is needed.
-
Diagram 3: Intramolecular Cyclization Side Reaction
Caption: Pathway for intramolecular cyclization.
Experimental Protocols
Protocol 1: General Procedure for Mono-alkylation of a Carbon Nucleophile
This protocol is a general starting point and may require optimization for your specific nucleophile.
-
Preparation of the Nucleophile:
-
To a solution of the active methylene compound (1.0 eq.) in anhydrous DMF (0.5 M) at 0°C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until gas evolution ceases.
-
-
Alkylation:
-
Cool the solution of the nucleophile to 0°C.
-
Slowly add 1,2-dibromo-3-fluoropropane (1.2 eq.) dropwise via a syringe over 15-20 minutes.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-alkylated product.
-
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
PubChem. (n.d.). 1,2-Dibromo-3-fluoropropane. National Center for Biotechnology Information. Retrieved from [Link]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
Sources
"troubleshooting low yields in reactions with 1,2-Dibromo-3-fluoropropane"
Topic: Troubleshooting Low Yields & Reactivity Issues
Status: Active | Ticket Priority: High | Safety Level: Biohazard/Cytotoxic
Executive Summary
Welcome to the Technical Support Center. You are likely accessing this guide because your reactions involving 1,2-dibromo-3-fluoropropane (DBFP) are failing to meet yield specifications.
This molecule is deceptive. While it appears to be a standard alkyl halide, the vicinal dibromide motif combined with the electronegative fluorine substituent creates a "perfect storm" for competing reaction pathways—specifically elimination (E2) and regiochemical scrambling .
This guide treats your chemical process as a debuggable system. We will isolate variables, identify the "bug" in the reaction mechanism, and patch the protocol.
Critical Safety Advisory
STOP AND VERIFY: Before proceeding, acknowledge that DBFP is structurally analogous to 1,2-dibromo-3-chloropropane (DBCP), a potent testicular toxin and carcinogen.
-
Containment: All work must occur in a certified fume hood.
-
PPE: Double gloving (Nitrile/Laminate) is mandatory.
-
Waste: Do not mix with general organic waste; segregate as halogenated cytotoxic waste.
Troubleshooting Module 1: The "Elimination" Trap
Symptom: You are attempting a nucleophilic substitution (
The Mechanism of Failure
The C2-hydrogen in DBFP is acidified by the inductive effect of three electron-withdrawing groups (two Bromines, one Fluorine). If you use a base that is too strong or sterically hindered, it will deprotonate C2 rather than attack the carbon.
-
Path A (Desired): Nucleophile attacks C1-Br
Substitution. -
Path B (Parasitic): Base attacks C2-H
Elimination 2-bromo-3-fluoropropene.
Corrective Protocol
To fix this, you must lower the basicity of your nucleophile while maintaining its nucleophilicity.
| Parameter | "Bugged" Condition (Low Yield) | "Patched" Condition (High Yield) | Why? |
| Nucleophile | Alkoxides ( | Azide ( | High basicity promotes E2. High nucleophilicity/low basicity favors |
| Solvent | Ethanol, Methanol (Protic) | DMF, DMSO, Acetonitrile (Polar Aprotic) | Protic solvents solvation shells reduce nucleophile strength ("caging"). |
| Temperature | Reflux (>60°C) | Ambient or 0°C | Elimination has a higher activation energy ( |
Visualization: Pathway Decision Tree
Figure 1: Logic flow determining whether the reaction yields the desired substitution product or the elimination byproduct.
Troubleshooting Module 2: Regioselectivity (The "Wrong Carbon" Issue)
Symptom: Mass spec shows the correct molecular weight, but the NMR splitting pattern is complex/incorrect. Diagnosis: The nucleophile attacked C2 (secondary) instead of C1 (primary), or you have a mixture of isomers.
Technical Insight
DBFP has two electrophilic sites:
-
C1 (Primary Br): Less hindered, kinetically favored for
. -
C2 (Secondary Br): More hindered, but the C-Br bond is weakened by the adjacent fluorine's inductive effect.
The Fix: If you need substitution at C2, you cannot do it directly with high yield due to steric hindrance and elimination competition. You must use a Neighboring Group Participation (NGP) strategy or a specific catalyst.[1]
Protocol for C1-Specific Substitution:
-
Stoichiometry: Use exactly 0.95 equivalents of nucleophile. Excess nucleophile will eventually attack C2 after C1 is consumed.
-
Finkelstein Swap (Optional): Add 10 mol% NaI. Iodide replaces C1-Br first (faster), creating a better leaving group (
) for your main nucleophile.
Troubleshooting Module 3: Stability & Degradation
Symptom: Starting material purity drops during storage; reaction mixture turns dark brown/black. Diagnosis: Radical decomposition or Hydrolysis.
Root Cause Analysis
Like its analog DBCP, DBFP is sensitive to light and moisture.
-
Hydrolysis: In water (even atmospheric moisture), the halogens hydrolyze to form epoxides or diols. This releases HBr/HF, which autocatalyzes further degradation.
-
Radical Scission: Light cleaves the C-Br bond, generating bromine radicals (
) which polymerize the material.
Stabilization Protocol
| Storage Condition | Requirement | Reason |
| Container | Amber glass or Aluminum foil wrap | Blocks UV light to prevent radical formation. |
| Stabilizer | Silver wool or Copper turnings | Scavenges free halides/radicals. |
| Atmosphere | Argon/Nitrogen Headspace | Prevents hydrolysis from air moisture. |
FAQ: Frequently Asked Questions
Q: Can I use Grignard reagents with DBFP?
A: No. Magnesium will insert into the C-Br bonds, but because they are vicinal (1,2-position), the resulting Grignard will instantly undergo
Q: I see an "M-20" peak in my Mass Spec. What is it? A: This is likely loss of HF (Hydrogen Fluoride). While C-F bonds are strong, the resulting cation might be stabilized. However, it is more likely you are seeing M-80 (loss of HBr) . Double-check the isotopic pattern. If the doublet (1:1 ratio for Br) disappears, you have lost a bromine.
Q: How do I remove unreacted DBFP from my product? A: Do not use high-vacuum distillation if your product has a high boiling point; DBFP may co-distill.
-
Recommended: Flash chromatography. DBFP is non-polar. Elute with 100% Hexanes first to flush the DBFP, then increase polarity to elute your substituted product.
References
-
CDC/ATSDR. (2017). Toxicological Profile for 1,2-Dibromo-3-chloropropane. Agency for Toxic Substances and Disease Registry. Link
- Context: Establishes toxicity baselines and hydrolysis rates for the chloro-analog, applicable to DBFP safety and stability.
-
Sigma-Aldrich. (n.d.). 1,2-Dibromo-3-chloropropane Product Sheet. Link[2]
- Context: Physical properties (density, boiling point) used for handling protocols.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. Context: General mechanism of E2 vs competition in vicinal dihalides (Chapter 17).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. Context: Standard protocols for purifying light-sensitive alkyl halides.
Sources
"managing the exotherm of 1,2-Dibromo-3-fluoropropane reactions"
Topic: Managing the Exotherm of 1,2-Dibromo-3-fluoropropane (DBFP) Synthesis Ticket ID: #RXN-THERM-404 Status: OPEN Urgency: CRITICAL (Process Safety & Toxicology)
⚠️ CRITICAL SAFETY NOTICE
STOP AND READ: 1,2-Dibromo-3-fluoropropane (DBFP) is a potent alkylating agent with severe toxicological profiles analogous to DBCP (1,2-dibromo-3-chloropropane). It is a known carcinogen and reproductive toxin (specifically inducing male sterility).
The information below focuses on THERMAL CONTROL. However, thermal control is your primary line of defense against exposure. A runaway reaction does not just risk explosion; it risks aerosolizing a sterility-inducing compound. All protocols must be executed within a certified fume hood or glovebox with secondary containment.
Part 1: The Thermodynamics of the Beast
User Question: Why is this reaction spiking in temperature so aggressively? I'm only adding bromine.
Technical Response:
You are fighting the enthalpy of bromination. The addition of elemental bromine (
The reaction releases approximately -115 to -126 kJ/mol of energy. To put this in perspective: for every mole (approx. 60g) of Allyl Fluoride you brominate, you generate enough heat to boil roughly 300-400mL of Dichloromethane (DCM) if that heat is not removed immediately.
The Mechanism of the Thermal Spike
-
Instantaneous Kinetics: Unlike many organic substitutions that require heat to activate, bromination has a near-zero activation energy. As soon as a drop of
hits the solution, it reacts. -
Viscosity & Mixing: If your stirring is inefficient,
pools at the addition point. This creates localized "hot spots" where the temperature exceeds the boiling point of your solvent/reactant, leading to rapid pressure spikes (bumping). -
The Induction Trap: If the reaction does not start immediately (due to impurities or radical inhibitors), you may unknowingly accumulate unreacted bromine. When the reaction finally "kicks," it consumes the accumulated pool simultaneously, releasing all that enthalpy in seconds. This is the classic scenario for a thermal runaway.
Part 2: Critical Process Parameters (CPP)
User Question: What are the non-negotiable settings to keep this stable?
Technical Response: To manage the exotherm, you must decouple the Rate of Addition from the Rate of Heat Removal .
Solvent Selection as a Heat Sink
Do not run this neat. You need a solvent with high heat capacity to absorb the energy.
| Solvent | Boiling Point | Suitability | Notes |
| Dichloromethane (DCM) | 39.6°C | High | Excellent solubility. Low BP provides a "reflux safety valve" (evaporative cooling) but requires efficient condensers to prevent toxin release. |
| Chloroform | 61.2°C | Medium | Higher thermal ceiling, but harder to remove later. |
| Diethyl Ether | 34.6°C | Avoid | DANGER. Can form peroxides; |
Temperature Setpoints
-
Target Internal Temp: -10°C to 0°C.
-
Jacket/Bath Temp: -20°C.
-
Why? Lower temperatures increase the viscosity slightly but significantly reduce the vapor pressure of the toxic Allyl Fluoride reactant.
The "Color Indicator" Protocol
The reaction is self-indicating.
-
Yellow/Colorless: Reaction is consuming
instantly (Good). -
Persistent Red/Brown: Reaction has stalled or
is accumulating (DANGER). Stop addition immediately.
Part 3: Troubleshooting Scenarios (Q&A)
Q: My internal temperature is rising even though I stopped the addition. What is happening? A: You are experiencing a Thermal Lag or Accumulation Effect .
-
Cause: You likely added Bromine faster than the mixing could disperse it, or faster than the reaction could consume it. A pool of unreacted material is now reacting after the fact.
-
Immediate Action:
-
Max cooling flow to the jacket/bath.
-
Increase agitation speed (RPM) to dissipate the hot spot.
-
DO NOT add more reagent until the temperature trends downward and the solution color fades.
-
Q: I see white fumes forming above the reaction surface. A: This indicates moisture ingress or side reactions.
-
Cause:
can react with trace water to form , or substitution is competing with addition (releasing ). fumes are corrosive and indicate you are losing yield. -
Fix: Ensure the system is under a dry nitrogen sweep. Verify your Allyl Fluoride is dry before starting.
Q: The reaction mixture turned black/tarry. A: You have polymerized the Allyl Fluoride.
-
Cause: High temperatures (exotherm mismanagement) or lack of radical inhibitors can trigger polymerization of the alkene double bond instead of bromination.
-
Prevention: Keep T < 5°C. Add a radical inhibitor (like BHT) if the protocol permits, though usually, strict temperature control is sufficient.
Part 4: Visualizing the Safety Logic
Diagram 1: The Thermal Control Loop
This logic tree illustrates how to modulate the feed rate based on real-time feedback.
Caption: Logic flow for modulating bromine addition. Feed rate must be slave to temperature and color indicators.
Diagram 2: Experimental Setup for Exotherm Management
A visual guide to the required closed-system architecture.
Caption: Required closed-system setup. Note the pressure-equalizing funnel to prevent vapor escape during addition.
Part 5: References & Authority[1][2]
-
National Institute for Occupational Safety and Health (NIOSH). 1,2-Dibromo-3-chloropropane (DBCP) Safety Data. (Analogous toxicity profile for DBFP). Link
-
Organic Syntheses. Bromination of Alkenes: General Procedures and Safety. Coll. Vol. 2, p. 171 (1943). (Foundational text on alkene bromination thermodynamics). Link
-
Bretherick's Handbook of Reactive Chemical Hazards. Violent Reactions of Bromine with Alkenes. (Standard reference for exotherm hazards).
-
PubChem. 1,2-Dibromo-3-fluoropropane Compound Summary.Link
Disclaimer: This guide is for technical reference only. The synthesis of halogenated propanes involves severe health risks. All procedures must be reviewed by your institution's Chemical Hygiene Officer (CHO) prior to execution.
"byproduct identification in 1,2-Dibromo-3-fluoropropane synthesis"
Knowledge Base Article: KB-DBFP-042 Topic: Byproduct Identification & Troubleshooting in 1,2-Dibromo-3-fluoropropane Synthesis Status: Active | Severity: High (Toxicity/Purity Critical)
Executive Summary & Safety Warning
User Context: You are synthesizing 1,2-Dibromo-3-fluoropropane (DBFP) via the bromination of allyl fluoride (3-fluoropropene). You have observed unexpected peaks in GC-MS or complex multiplets in NMR and require identification of these impurities.
Safety Alert: DBFP is a structural analog of 1,2-Dibromo-3-chloropropane (DBCP) , a potent nematocide and known male sterilant. All troubleshooting described below requires strict containment (fume hood, double-gloving) and adherence to local hazardous material protocols.
The Synthesis & Impurity Landscape
To identify byproducts, one must understand their mechanistic origins. The standard synthesis involves the electrophilic addition of bromine (
Mechanistic Origins of Impurities
The following diagram maps the "Happy Path" (Target Product) against the three most common "Failure Paths" (Byproducts).
Figure 1: Reaction pathway analysis showing the origin of critical impurities based on feedstock purity and environmental conditions.
Diagnostic Module A: GC-MS Troubleshooting
Methodology: Electron Ionization (EI) at 70 eV.
Core Principle: Halogenated compounds possess distinct isotopic "fingerprints" due to the natural abundance of
The "Fingerprint" Identification Table
Use this table to match your unknown peaks against expected fragmentation patterns.
| Component | Target / Impurity | Key Diagnostic Ions ( | Isotope Pattern (M+) | Origin / Cause |
| DBFP | Target | 218, 220, 222 | 1 : 2 : 1 | Product |
| 139, 141 (M - Br) | 1 : 1 | Loss of one bromine atom | ||
| 33 ( | Single peak | Characteristic fluoromethyl fragment | ||
| DBCP | Critical Impurity | 234, 236, 238, 240 | Complex | Allyl Chloride impurity in starting material. |
| 155, 157, 159 | 3 : 4 : 1 | Loss of Br from DBCP | ||
| Bromohydrin | Hydrolysis Product | 156, 158 | 1 : 1 | Wet Solvent. Water competes with |
| Tribromide | Over-reaction | 296, 298, 300, 302 | 1 : 3 : 3 : 1 | Radical Substitution. Reaction exposed to light or excess heat. |
Troubleshooting Workflow
Issue: "I see a peak with a complex isotope cluster at
-
Diagnosis: This is likely DBCP .[1]
-
Reasoning: The presence of Chlorine (
: 75%, : 25%) mixed with two Bromines alters the standard 1:2:1 pattern. -
Action: Check the Certificate of Analysis (CoA) of your Allyl Fluoride precursor. It likely contains Allyl Chloride.[1]
Issue: "My main peak is correct, but I see a large M-20 peak."
-
Diagnosis: Loss of HF.[2]
-
Reasoning: Fluorinated alkanes often undergo elimination of Hydrogen Fluoride (20 mass units) in the mass spec source.[2] This confirms the presence of Fluorine but is not an impurity.
Diagnostic Module B: NMR Spectroscopy
Methodology:
NMR Interpretation Guide (Reference: ppm)
| Chemical Shift ( | Multiplicity ( | Coupling Constant ( | Assignment | Status |
| -220 to -230 ppm | Triplet of Doublets (td) | Pass | ||
| -210 to -215 ppm | Multiplet | Allyl Fluoride (Start Mat.) | Incomplete Reaction | |
| -180 to -190 ppm | Complex | Varies | Fluorinated Polymer | Polymerization (check stabilizer) |
Visualizing the
-
Target Signal: Look for a distinct signal upfield (around -225 ppm).
-
Coupling: The large geminal coupling (
) is the definitive confirmation of the bond integrity. If this coupling collapses or shifts significantly, the Fluorine environment has changed (e.g., elimination to a vinyl fluoride).
FAQ: Rapid Resolution
Q1: The reaction mixture turned dark brown/red. Is my product ruined?
-
A: Not necessarily. This usually indicates excess free bromine (
). -
Fix: Wash the organic layer with 10% Sodium Thiosulfate (
) solution. The color should disappear immediately. If the color persists after washing, you may have generated polymerized byproducts (tars).
Q2: I see a small peak at
-
A: This is likely 1,3-Dibromopropane (
).[3] -
Cause: This suggests your starting material contained propene (propylene) rather than allyl fluoride, or you have significant hydrodebromination occurring (unlikely under standard conditions). Check your feedstock purity.
Q3: Can I use UV light to accelerate the reaction?
-
A: NO.
-
Reason: UV light promotes radical substitution rather than electrophilic addition. This will strip the allylic hydrogen, leading to 1,1,2-tribromo-3-fluoropropane (Impurity C in Figure 1) and lowering the yield of your target 1,2-addition product. Keep the reaction vessel wrapped in foil.
References
-
NIST Mass Spectrometry Data Center. 1-Bromo-3-fluoropropane & Halogenated Derivatives Spectra. NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7841 (Allyl Bromide/Halides). Retrieved from [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Ed.). Longman Scientific & Technical.
- Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Authoritative source for shifts and coupling constants).
-
Occupational Safety and Health Administration (OSHA). 1,2-Dibromo-3-chloropropane (DBCP) Standard 1910.1044. (Safety reference for structural analogs). Retrieved from [Link]
Sources
"handling and safety precautions for 1,2-Dibromo-3-fluoropropane"
Welcome to the technical support guide for 1,2-Dibromo-3-fluoropropane (CAS 453-00-9). This resource is designed for chemistry professionals engaged in research and development. Here, we will address common questions and troubleshooting scenarios encountered during the handling and use of this versatile tri-halogenated C3 building block. Our guidance is rooted in established chemical principles and safety protocols to ensure the integrity of your experiments and the safety of your laboratory personnel.
Critical Properties Overview
Before utilizing any reagent, a thorough understanding of its physical and chemical properties is paramount. 1,2-Dibromo-3-fluoropropane is a dense, colorless liquid with a strong odor, primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its reactive nature with nucleophiles.[1] Below is a summary of its key properties.
| Property | Value | Source |
| CAS Number | 453-00-9 | SynQuest Labs[2], Parchem[3] |
| Molecular Formula | C₃H₅Br₂F | SynQuest Labs[2], Parchem[3] |
| Molecular Weight | 219.88 g/mol | PubChem[4], Parchem[3] |
| Appearance | Colorless Liquid | Guidechem[1] |
| Density | ~2.089 g/cm³ | Guidechem[1] |
| Boiling Point | 163.5 °C @ 760 mmHg | Guidechem[1] |
| Flash Point | 51.1 °C | Guidechem[1] |
| Refractive Index | ~1.509 | Guidechem[1] |
Frequently Asked Questions (FAQs)
This section addresses the most common preliminary questions regarding the safe handling, storage, and disposal of 1,2-Dibromo-3-fluoropropane.
Q1: How should I properly store 1,2-Dibromo-3-fluoropropane?
A1: Proper storage is critical for maintaining the reagent's integrity and ensuring lab safety. It should be stored in a dry, cool, and well-ventilated area.[2] The container must be kept tightly closed when not in use. This compound is noted to be light-sensitive and may polymerize under certain conditions, so it is imperative to protect it from sunlight and heat sources.[2] Do not store at temperatures exceeding 50 °C.[2]
Q2: What personal protective equipment (PPE) is required for handling this compound?
A2: Due to its hazard profile—causing skin, eye, and respiratory irritation—a comprehensive PPE protocol is mandatory.[2]
-
Hand Protection: Wear protective gloves (e.g., nitrile or neoprene). Always inspect gloves prior to use.[2]
-
Eye and Face Protection: Chemical safety goggles or glasses are required. A face shield should be used when there is a risk of splashing.[2]
-
Skin and Body Protection: A fully buttoned lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of exposure, wear suitable protective clothing.[2]
-
Respiratory Protection: All handling should be performed inside a certified chemical fume hood to ensure good ventilation. If ventilation is inadequate, appropriate respiratory protection must be worn.[2]
Q3: What are the known chemical incompatibilities for 1,2-Dibromo-3-fluoropropane?
A3: To prevent hazardous reactions, avoid contact with the following materials:
-
Strong oxidizing agents: Can lead to vigorous, exothermic reactions.
-
Alkali metals (e.g., sodium, potassium): Can cause violent reactions.
-
Finely divided metals (e.g., aluminum, magnesium, zinc): May catalyze decomposition or polymerization.[2]
-
Strong bases: Can promote elimination reactions (dehydrobromination).
Q4: How should I dispose of waste containing 1,2-Dibromo-3-fluoropropane?
A4: As a halogenated organic compound, it must be disposed of as hazardous waste. Collect all waste containing this chemical in a designated, properly labeled, and sealed container. This waste should be segregated with other halogenated organic waste streams. Do not dispose of it down the drain. Consult your institution's environmental health and safety (EHS) office for specific protocols and arrange for pickup by a licensed hazardous waste disposal company.
Experimental Protocol: Representative Nucleophilic Substitution
1,2-Dibromo-3-fluoropropane possesses multiple electrophilic centers, making it a useful substrate for nucleophilic substitution. The primary carbon (C3) bearing the fluorine is the least reactive towards Sₙ2 displacement due to the strength of the C-F bond. The bromine atoms are better leaving groups, with the primary bromide (C1) being more susceptible to Sₙ2 attack than the secondary bromide (C2). The following is a general protocol for a substitution reaction targeting the primary bromide.
Objective: Displace the C1 primary bromide with a generic oxygen nucleophile (RO⁻).
Materials:
-
1,2-Dibromo-3-fluoropropane
-
Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)
-
Reaction flask, condenser, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
-
Quenching solution (e.g., saturated aq. NH₄Cl)
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Setup: Assemble a dry reaction flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagent Addition: In the flask, dissolve the sodium alkoxide (1.0 eq.) in the chosen anhydrous solvent.
-
Substrate Addition: Slowly add 1,2-Dibromo-3-fluoropropane (1.0-1.2 eq.) to the stirred solution at room temperature. The addition should be done dropwise via syringe.
-
Causality Note: A slight excess of the dibromide can help ensure the complete consumption of the more valuable nucleophile, but this depends on the specific experimental goals.
-
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C). The optimal temperature will depend on the nucleophile and solvent and should be determined empirically.
-
Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting nucleophile is consumed.
-
Workup - Quenching: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing a mild quenching agent like saturated aqueous ammonium chloride to neutralize any remaining alkoxide.
-
Workup - Extraction: Extract the aqueous phase three times with an organic solvent (e.g., diethyl ether). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with water and then with brine to remove residual solvent and salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product via flash column chromatography or distillation to isolate the desired substituted product.
Troubleshooting Guide
Q: My reaction is sluggish or shows no conversion. What are the likely causes?
A: This is a common issue that can often be traced back to a few key factors:
-
Cause 1: Inactive Nucleophile. If using a neutral nucleophile (e.g., an alcohol), a base is required to generate the more potent alkoxide. If using a salt (e.g., sodium alkoxide), it may have degraded due to moisture.
-
Solution: Ensure your nucleophile is active. If starting from an alcohol, use a strong, non-nucleophilic base (e.g., NaH) to deprotonate it in situ before adding the substrate. If using a salt, ensure it is freshly opened or has been stored under anhydrous conditions.
-
-
Cause 2: Insufficient Temperature. Nucleophilic substitutions, especially with hindered substrates or moderate leaving groups, require thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation by TLC or GC. Be cautious not to overheat, as this can lead to decomposition or elimination side products.
-
-
Cause 3: Inappropriate Solvent. The solvent plays a crucial role in stabilizing intermediates and solvating ions.
-
Solution: For Sₙ2 reactions, a polar aprotic solvent (DMF, DMSO, acetone) is ideal as it solvates the cation of the nucleophilic salt but not the anion, increasing nucleophilicity. Protic solvents (water, ethanol) can solvate the nucleophile, reducing its reactivity.
-
Q: I'm observing multiple products and a low yield of the desired material. What side reactions could be occurring?
A: The structure of 1,2-Dibromo-3-fluoropropane allows for several competing reaction pathways.
-
Cause 1: Elimination (Dehydrobromination). The presence of a strong, sterically hindered base can favor E2 elimination over substitution, leading to the formation of bromo-fluoro-propenes. This is more likely at higher temperatures.
-
Solution: Use a less sterically hindered nucleophile/base if possible. Maintain the lowest effective reaction temperature. If elimination is a major issue, consider using a nucleophile known to favor substitution (e.g., azide, cyanide).
-
-
Cause 2: Double Substitution. If excess nucleophile is used or the reaction is run for too long, a second substitution may occur at the C2 position, displacing the secondary bromide.
-
Solution: Use a 1:1 stoichiometry of nucleophile to substrate, or even a slight excess of the substrate. Monitor the reaction closely and stop it once the starting nucleophile has been consumed.
-
-
Cause 3: Reagent Decomposition. The reagent itself can decompose, especially in the presence of heat, light, or incompatible materials.[2]
-
Solution: Ensure the reaction is performed under an inert atmosphere and protected from light. Verify that all reagents and solvents are pure and free from incompatible contaminants. A color change in the reaction mixture to dark brown or black may indicate decomposition.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving low product yield in reactions involving 1,2-Dibromo-3-fluoropropane.
Caption: Troubleshooting workflow for low reaction yield.
References
-
1,2-DIBROMO-3-CHLOROPROPANE . Occupational Safety and Health Administration (OSHA). [Link]
-
1,2-Dibromopropane . Wikipedia. [Link]
-
1,2-Dibromo-2-chloro-3-fluoropropane (CID 44717195) . PubChem, National Center for Biotechnology Information. [Link]
-
1,2-Dibromo-3-fluoropropane (CID 2773985) . PubChem, National Center for Biotechnology Information. [Link]
-
Reactions of Dihalides . Chemistry LibreTexts. (2023-01-22). [Link]
-
Experiment 10: DEHYDROBROMINATION . University of Missouri–St. Louis. [Link]
-
Elimination: Dehydrohalogenation . Beyond Benign. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 1,2-Dibromo-3-fluoropropane and 1,2-Dichloro-3-fluoropropane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, particularly in the development of novel pharmaceutical agents and functional materials, the choice of halogenated building blocks is pivotal. The subtle yet significant differences in their reactivity profiles can dictate the success, efficiency, and stereochemical outcome of a synthetic route. This guide provides an in-depth, objective comparison of the reactivity of two closely related vicinal dihalides: 1,2-dibromo-3-fluoropropane and 1,2-dichloro-3-fluoropropane. By examining their behavior in nucleophilic substitution and elimination reactions, supported by fundamental chemical principles and analogous experimental data, this document aims to equip researchers with the insights necessary for informed substrate selection and reaction design.
Executive Summary
The primary determinant of the differential reactivity between 1,2-dibromo-3-fluoropropane and 1,2-dichloro-3-fluoropropane lies in the nature of the halogen atoms at the C-1 and C-2 positions. Bromine is a better leaving group than chlorine, and the carbon-bromine bond is weaker than the carbon-chlorine bond. Consequently, 1,2-dibromo-3-fluoropropane is generally more reactive than 1,2-dichloro-3-fluoropropane in both nucleophilic substitution (SN2) and elimination (E2) reactions. The presence of the highly electronegative fluorine atom at the C-3 position influences the reactivity of the adjacent C-X bonds through inductive effects, but the dominant factor in comparing the two molecules remains the superior leaving group ability of bromide over chloride.
Physicochemical Properties: A Foundation for Reactivity
A molecule's physical properties are intrinsically linked to its chemical behavior, influencing factors such as solubility, boiling point, and intermolecular interactions, which in turn affect reaction kinetics.
| Property | 1,2-Dibromo-3-fluoropropane | 1,2-Dichloro-3-fluoropropane |
| Molecular Formula | C₃H₅Br₂F | C₃H₅Cl₂F |
| Molecular Weight | 219.88 g/mol [1] | 130.97 g/mol [2] |
| Boiling Point | ~176-178 °C (estimated) | ~125-127 °C (estimated) |
| Density | ~2.1 g/cm³ (estimated) | ~1.3 g/cm³ (estimated) |
| Structure | Br-CH₂-CH(Br)-CH₂-F | Cl-CH₂-CH(Cl)-CH₂-F |
The higher molecular weight and greater polarizability of the bromine atoms in 1,2-dibromo-3-fluoropropane result in stronger van der Waals forces, leading to a higher boiling point and density compared to its dichloro- analogue.
Comparative Reactivity Analysis
The primary reaction pathways for these vicinal dihalides are nucleophilic substitution and elimination reactions. The choice between these pathways is influenced by the nature of the nucleophile/base, the solvent, and the reaction temperature.
Nucleophilic Substitution (SN2)
In a bimolecular nucleophilic substitution (SN2) reaction, a nucleophile attacks the electrophilic carbon, displacing the leaving group in a single, concerted step. The rate of this reaction is highly dependent on the leaving group's ability to stabilize a negative charge.
Key Factors Governing SN2 Reactivity:
-
Leaving Group Ability: The ability of a leaving group is inversely proportional to its basicity. Weaker bases are better leaving groups. The order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[3] This is because larger halide ions can better distribute the negative charge over a larger volume.[3]
-
Carbon-Halogen (C-X) Bond Strength: The rate of an SN2 reaction is also influenced by the strength of the bond being broken. Weaker bonds are broken more easily, leading to a faster reaction. The average bond energies are: C-Br (~285 kJ/mol) and C-Cl (~324 kJ/mol).[3]
Based on these principles, 1,2-dibromo-3-fluoropropane is predicted to be significantly more reactive towards nucleophiles in SN2 reactions than 1,2-dichloro-3-fluoropropane. The weaker C-Br bond and the superior stability of the bromide anion as a leaving group contribute to a lower activation energy for the substitution process.
Elimination (E2) Reactions
Elimination reactions of vicinal dihalides, particularly dehydrohalogenation, are a common method for synthesizing alkenes. In a bimolecular elimination (E2) reaction, a base abstracts a proton from a carbon adjacent to the carbon bearing the leaving group, leading to the formation of a double bond and the expulsion of the leaving group.
The rate of an E2 reaction is also dependent on the leaving group. A better leaving group will facilitate a faster elimination reaction. Therefore, consistent with its higher reactivity in SN2 reactions, 1,2-dibromo-3-fluoropropane will undergo E2 elimination more readily than 1,2-dichloro-3-fluoropropane.
The primary product of a single dehydrohalogenation of either substrate is expected to be a halo-fluoropropene. For instance, the dehydrobromination of 1,2-dibromo-3-fluoropropane can yield 2-bromo-3-fluoropropene.
The Role of the Fluorine Substituent
The fluorine atom at the C-3 position exerts a strong electron-withdrawing inductive effect (-I effect) due to its high electronegativity. This effect can influence the reactivity at the C-1 and C-2 positions in several ways:
-
Increased Electrophilicity: The -I effect of fluorine can make the adjacent carbons slightly more electron-deficient, potentially increasing their susceptibility to nucleophilic attack.
-
Acidity of β-Hydrogens: The electron-withdrawing fluorine can increase the acidity of the hydrogens on the adjacent carbon (the β-hydrogens relative to the leaving groups), which can facilitate E2 reactions.[4]
-
C-F Bond Strength: The carbon-fluorine bond is exceptionally strong (approximately 452 kJ/mol) and is generally unreactive under standard nucleophilic substitution and elimination conditions, meaning it will not act as a leaving group.[3]
While these electronic effects are present in both molecules, the difference in the leaving group ability of bromide versus chloride remains the dominant factor in their comparative reactivity.
Experimental Protocols
The following are generalized, self-validating protocols for comparing the reactivity of 1,2-dibromo-3-fluoropropane and 1,2-dichloro-3-fluoropropane. Researchers should adapt these protocols based on the specific nucleophile/base and desired outcome.
Protocol 1: Comparative Nucleophilic Substitution with Sodium Iodide (Finkelstein Reaction)
This experiment directly compares the rate of substitution by monitoring the formation of a precipitate (NaBr or NaCl).
Materials:
-
1,2-Dibromo-3-fluoropropane
-
1,2-Dichloro-3-fluoropropane
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Test tubes and rack
-
Water bath
Procedure:
-
Prepare two separate solutions of 1,2-dibromo-3-fluoropropane and 1,2-dichloro-3-fluoropropane in anhydrous acetone (e.g., 0.1 M).
-
Prepare a 1 M solution of sodium iodide in anhydrous acetone.
-
In separate, labeled test tubes, add 1 mL of each of the halogenated propane solutions.
-
Place the test tubes in a constant temperature water bath (e.g., 50 °C).
-
Simultaneously add 1 mL of the sodium iodide solution to each test tube and start a timer.
-
Observe the formation of a precipitate (sodium bromide or sodium chloride). Sodium iodide is soluble in acetone, while sodium bromide and sodium chloride are not.
-
Record the time it takes for a precipitate to appear in each test tube.
Expected Outcome:
A precipitate of sodium bromide will form significantly faster in the test tube containing 1,2-dibromo-3-fluoropropane, visually demonstrating its higher reactivity in SN2 reactions.
Protocol 2: Comparative Elimination with a Strong Base
This experiment compares the rate of E2 elimination by monitoring the consumption of the starting material or the formation of the alkene product.
Materials:
-
1,2-Dibromo-3-fluoropropane
-
1,2-Dichloro-3-fluoropropane
-
Potassium tert-butoxide (t-BuOK)
-
Tert-butanol (anhydrous)
-
Reaction flasks with reflux condensers
-
Heating mantles
-
Gas chromatography-mass spectrometry (GC-MS) equipment
Procedure:
-
Set up two identical reaction flasks, each with a reflux condenser.
-
In one flask, dissolve a known amount of 1,2-dibromo-3-fluoropropane (e.g., 1 mmol) in anhydrous tert-butanol.
-
In the other flask, dissolve an equimolar amount of 1,2-dichloro-3-fluoropropane in anhydrous tert-butanol.
-
Add an equimolar amount of potassium tert-butoxide (e.g., 1.1 mmol) to each flask.
-
Heat both reactions to a constant temperature (e.g., 60 °C) with stirring.
-
At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Quench the aliquots with dilute acid and extract with a suitable organic solvent (e.g., diethyl ether).
-
Analyze the organic extracts by GC-MS to determine the ratio of starting material to product (halo-fluoropropene).
Expected Outcome:
The GC-MS analysis will show a faster consumption of 1,2-dibromo-3-fluoropropane and a more rapid formation of 2-bromo-3-fluoropropene compared to the corresponding reaction of 1,2-dichloro-3-fluoropropane. This will provide quantitative data supporting the higher E2 reactivity of the dibromo compound.
Conclusion
For researchers and drug development professionals, the choice between 1,2-dibromo-3-fluoropropane and 1,2-dichloro-3-fluoropropane as a synthetic precursor should be guided by the desired reactivity. 1,2-Dibromo-3-fluoropropane is the more reactive substrate for both SN2 and E2 reactions due to the superior leaving group ability of bromide and the weaker carbon-bromine bond. This enhanced reactivity can be advantageous for achieving faster reaction times and milder reaction conditions. However, the higher reactivity of the dibromo compound may also lead to a greater propensity for side reactions, such as competing elimination in substitution reactions. Conversely, 1,2-dichloro-3-fluoropropane offers greater stability and may be preferred when a less reactive substrate is required to achieve higher selectivity in more complex synthetic schemes. The principles and experimental frameworks provided in this guide offer a solid foundation for making informed decisions in the synthesis of novel fluorinated molecules.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 101669, 1,2-Dichloro-2-fluoropropane. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2773985, 1,2-Dibromo-3-fluoropropane. Retrieved from [Link].
-
Save My Exams (2025). Relative Rates of Nucleophilic Substitution (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link].
-
Southern Illinois University Edwardsville. Elimination Reactions. Retrieved from [Link].
Sources
A Senior Application Scientist's Guide to Validating Product Structures After Reaction with 1,2-Dibromo-3-fluoropropane
<_>
For researchers, scientists, and drug development professionals, the synthesis of novel molecules is a foundational activity. The introduction of fluorine and bromine atoms into a carbon skeleton, a common objective when using reagents like 1,2-dibromo-3-fluoropropane, can impart unique and desirable physicochemical properties to a molecule. However, the inherent reactivity of this trifunctional reagent necessitates a rigorous and multi-faceted approach to product structure validation. This guide provides an in-depth, technically-grounded comparison of analytical methodologies, moving beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a self-validating system for unambiguous structure elucidation.
The Challenge: Navigating the Reactivity of 1,2-Dibromo-3-fluoropropane
1,2-Dibromo-3-fluoropropane (DBFP) is a versatile, yet complex, reagent. Its structure presents multiple reactive sites: two bromine atoms, which are excellent leaving groups in nucleophilic substitution and elimination reactions, and a fluorine atom, which significantly influences the reactivity of the adjacent carbon atoms through its strong inductive effect.[1] This complexity can lead to a variety of potential products, including simple substitution products, cyclopropanes, and elimination products. Therefore, a robust analytical workflow is not just recommended; it is essential for definitive structural assignment.
Potential Reaction Pathways
Understanding the likely reaction pathways is the first step in designing an effective validation strategy. Depending on the reaction conditions (e.g., choice of nucleophile, base, solvent, and temperature), several outcomes are plausible:
-
Nucleophilic Substitution: A nucleophile can displace one or both bromine atoms.[2][3] The regioselectivity of this reaction (i.e., which bromine is displaced first) will depend on steric and electronic factors.
-
Intramolecular Cyclization: In the presence of a strong base, deprotonation can lead to an intramolecular SN2 reaction, forming a fluorinated cyclopropane. The synthesis of fluorinated cyclopropanes is of significant interest in medicinal chemistry due to their unique conformational properties.[4][5][6][7]
A Multi-Modal Approach to Structural Validation
No single analytical technique can provide a complete picture of a molecule's structure. A comprehensive and trustworthy validation relies on the convergence of data from multiple, orthogonal techniques. This guide will focus on the "big three" of structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC), supplemented by Infrared (IR) Spectroscopy.
Workflow for Product Structure Validation
Caption: A typical workflow for validating the structure of a product from a reaction involving 1,2-dibromo-3-fluoropropane.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules. For compounds derived from DBFP, a suite of NMR experiments is indispensable.
¹H NMR: Mapping the Proton Environment
-
Why it's crucial: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity.
-
What to look for:
-
Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. Protons near electronegative atoms like fluorine and bromine will be shifted downfield (to a higher ppm value).
-
Integration: The area under a peak is proportional to the number of protons it represents.
-
Multiplicity (Splitting): The splitting pattern of a signal reveals the number of adjacent protons. This is critical for establishing connectivity. The presence of fluorine will also cause splitting of adjacent proton signals (²JHF and ³JHF coupling).
-
¹³C NMR: Probing the Carbon Skeleton
-
Why it's crucial: ¹³C NMR provides a direct view of the carbon framework of the molecule.
-
What to look for:
-
Chemical Shift (δ): Carbon atoms bonded to fluorine will exhibit a large downfield shift and will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF). Carbons bonded to bromine will also be shifted downfield.
-
Number of Signals: The number of unique carbon signals can indicate the symmetry of the molecule.
-
¹⁹F NMR: The Fluorine "Spy"
-
Why it's crucial: ¹⁹F NMR is highly sensitive and provides a direct window into the electronic environment of the fluorine atom.[12][13][14][15][16] It is particularly valuable for identifying the formation of different fluorinated products in a reaction mixture.[16] The large chemical shift dispersion of ¹⁹F NMR makes it easier to resolve signals from different fluorine-containing species.[12][14]
-
What to look for:
-
Chemical Shift (δ): The chemical shift of the fluorine signal is highly sensitive to its local environment.
-
Coupling to Protons: The ¹⁹F spectrum will show coupling to adjacent protons, providing valuable connectivity information that complements the ¹H NMR data.
-
| NMR Technique | Information Gained | Key Parameters to Analyze |
| ¹H NMR | Proton environment, connectivity | Chemical shift, integration, multiplicity (H-H and H-F coupling) |
| ¹³C NMR | Carbon skeleton, functional groups | Chemical shift (C-F and C-Br), ¹JCF coupling |
| ¹⁹F NMR | Fluorine environment, connectivity | Chemical shift, H-F coupling |
Experimental Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[17]
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set a relaxation delay (d1) of at least 1-2 seconds to ensure accurate integration.[17]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This will result in singlets for each unique carbon, simplifying the spectrum.
-
A longer acquisition time and more scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-coupled ¹⁹F spectrum to observe H-F coupling.
-
If the spectrum is complex, a proton-decoupled ¹⁹F spectrum can be acquired to simplify the signals.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS for ¹H and ¹³C).
Mass Spectrometry (MS): Determining the Molecular Weight and Elemental Composition
Mass spectrometry provides the molecular weight of the product and, with high-resolution instruments, its elemental formula. It is also invaluable for identifying the presence of bromine atoms due to their characteristic isotopic pattern.
Ionization Techniques
-
Electron Ionization (EI): A "hard" ionization technique that often leads to extensive fragmentation. The fragmentation pattern can provide valuable structural information.
-
Chemical Ionization (CI): A "soft" ionization technique that results in less fragmentation and a more prominent molecular ion peak, which is useful for confirming the molecular weight.
Key Features in the Mass Spectrum
-
Molecular Ion Peak (M⁺): This peak corresponds to the molecular weight of the compound.
-
Isotopic Pattern of Bromine: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio.[18][19] This results in a characteristic M⁺ and M+2 peak pattern for compounds containing one bromine atom.[18][20][21] For compounds with two bromine atoms, a pattern of M⁺, M+2, and M+4 will be observed.[20]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can be used to determine the elemental formula of the product, confirming the number of carbon, hydrogen, fluorine, and bromine atoms.
| Ionization Technique | Fragmentation | Primary Information |
| Electron Ionization (EI) | Extensive | Structural information from fragmentation patterns |
| Chemical Ionization (CI) | Minimal | Clear molecular ion peak for molecular weight determination |
| High-Resolution MS (HRMS) | Varies | Accurate mass for elemental formula determination |
Experimental Protocol: GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful combination for analyzing volatile and semi-volatile compounds.[22][23][24][25]
-
Sample Preparation: Prepare a dilute solution of the purified product in a volatile solvent (e.g., dichloromethane, hexane).
-
GC Separation:
-
Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms).[17]
-
Use a temperature program that effectively separates the components of the reaction mixture.
-
-
MS Detection:
-
The eluent from the GC is directly introduced into the ion source of the mass spectrometer.
-
Acquire mass spectra across the entire chromatographic peak.
-
-
Data Analysis:
-
Examine the mass spectrum of the peak of interest.
-
Identify the molecular ion peak and look for the characteristic isotopic pattern of bromine.
-
If using HRMS, calculate the elemental formula from the accurate mass.
-
Gas Chromatography (GC): Assessing Purity and Comparing with Alternatives
Gas chromatography is an essential tool for assessing the purity of the synthesized product and for comparing its retention time with that of known standards or alternative products.
Detectors
-
Flame Ionization Detector (FID): A universal detector that is sensitive to most organic compounds. It is excellent for quantifying the relative amounts of different components in a mixture.
-
Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, making it particularly useful for detecting and quantifying the products from reactions with DBFP.[26]
-
Mass Spectrometer (MS): As discussed above, provides structural information in addition to detection.
Comparative Analysis
By comparing the GC retention time of the product with that of the starting material (DBFP) and potential byproducts, one can assess the progress and selectivity of the reaction. If alternative synthetic routes to the target molecule exist, GC can be used to compare the purity of the product obtained from different methods.
| GC Detector | Selectivity | Primary Use |
| Flame Ionization (FID) | Universal (for organics) | Purity assessment, quantification |
| Electron Capture (ECD) | Halogenated compounds | High-sensitivity detection of halogenated products |
| Mass Spectrometer (MS) | Universal (with structural info) | Purity assessment with structural confirmation |
Infrared (IR) Spectroscopy: A Quick Functional Group Check
While not as detailed as NMR or MS, IR spectroscopy is a quick and easy way to identify the presence or absence of key functional groups.
-
What to look for:
-
C-F stretch: Typically appears in the region of 1000-1400 cm⁻¹.
-
C-Br stretch: Found in the region of 500-600 cm⁻¹.
-
C=C stretch: If an elimination reaction has occurred, a peak around 1620-1680 cm⁻¹ will be present.
-
Absence of O-H or N-H stretches: If the nucleophile was an alcohol or amine, the absence of broad O-H or sharp N-H stretches in the product spectrum can indicate that the substitution reaction has occurred at the intended atom.
-
Case Study: Reaction of 1,2-Dibromo-3-fluoropropane with Sodium Iodide
Expected Product and Key Spectroscopic Features
Product: 3-Fluoro-1-propene
¹H NMR:
-
A doublet of doublets for the proton on C1 (geminal to the fluorine).
-
Complex multiplets for the vinylic protons on C2 and C3.
-
Significant H-F coupling will be observed.
¹³C NMR:
-
Three distinct signals.
-
The carbon attached to fluorine (C1) will be a doublet with a large ¹JCF coupling constant.
¹⁹F NMR:
-
A single signal, likely a triplet of doublets, due to coupling with the protons on C1 and C2.
MS (EI):
-
A molecular ion peak at m/z = 60.
-
No bromine isotopic pattern will be present.
IR:
-
A C=C stretch around 1640 cm⁻¹.
-
A C-F stretch around 1100 cm⁻¹.
Comparison with an Alternative Product: 1-Bromo-2-fluoro-2-propene
If the reaction proceeded via a different pathway, for example, elimination of HBr, a different product could be formed.
Alternative Product: 1-Bromo-2-fluoro-2-propene
¹H NMR:
-
Different chemical shifts and coupling patterns compared to 3-fluoro-1-propene.
¹⁹F NMR:
-
A different chemical shift.
MS (EI):
-
A molecular ion peak with a characteristic 1:1 M⁺ and M+2 pattern for one bromine atom.
By systematically analyzing the data from each spectroscopic technique, a researcher can confidently distinguish between the expected product and potential side products, thus ensuring the integrity of their results.
Conclusion
References
-
Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. Agilent. [Link]
-
Chemistry LibreTexts. (2023). Reactions of Dihalides. [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(14), 4023-4033. [Link]
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
- Yoder, C. H., & Schaeffer Jr, C. D. (2008).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. scribd.com [scribd.com]
- 10. youtube.com [youtube.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biophysics.org [biophysics.org]
- 15. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 16. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. youtube.com [youtube.com]
- 21. ms isotopes: Br and Cl [employees.csbsju.edu]
- 22. agilent.com [agilent.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Assessment of Compounds Synthesized with 1,2-Dibromo-3-fluoropropane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and pharmacological properties. 1,2-Dibromo-3-fluoropropane serves as a key building block for introducing the 2-bromo-3-fluoropropyl moiety. However, the inherent reactivity of this trifunctionalized propane derivative presents unique challenges in controlling reaction selectivity and ensuring the purity of the final synthesized compounds. This guide provides an in-depth comparison of analytical methodologies for the purity assessment of these compounds, grounded in the principles of reaction chemistry and validated analytical science.
Understanding the Synthetic Landscape: Anticipating Impurities
The use of 1,2-dibromo-3-fluoropropane in nucleophilic substitution reactions is the most common synthetic route for its application. The presence of two bromine atoms and one fluorine atom on a propane backbone leads to a complex reactivity profile. A thorough understanding of the potential side reactions is paramount for developing robust analytical methods to identify and quantify the resulting impurities.
The Target Reaction: Nucleophilic Substitution
The primary desired reaction is a nucleophilic substitution, typically an S\textsubscript{N}2 reaction, where a nucleophile displaces one of the bromine atoms. The regioselectivity of this attack is a critical factor. Due to the electron-withdrawing effect of the fluorine atom, the C2 carbon is more electrophilic, making it a likely site for nucleophilic attack. However, steric hindrance may favor attack at the C1 position.
Competing Reactions and Potential Impurities
Several side reactions can occur, leading to a range of impurities that may compromise the purity and safety of the final product.
-
Elimination Reactions (E2): In the presence of a basic nucleophile or base, an E2 elimination reaction can compete with substitution. This results in the formation of 2-bromo-3-fluoropropene or 1-bromo-3-fluoropropene . The formation of these unsaturated impurities is a significant concern.
-
Double Substitution: A second nucleophilic substitution can occur, leading to the displacement of the second bromine atom. This results in disubstituted products.
-
Rearrangement Products: Under certain conditions, carbocationic intermediates may form, leading to rearrangement products.
-
Hydrolysis Products: If water is present in the reaction mixture, hydrolysis of the C-Br bonds can occur, leading to the formation of 1-bromo-3-fluoro-2-propanol or 2-bromo-3-fluoro-1-propanol .
The following diagram illustrates the primary reaction pathways and the formation of potential impurities.
Caption: Reaction pathways for 1,2-Dibromo-3-fluoropropane.
A Multi-Pronged Approach to Purity Assessment
No single analytical technique is sufficient to comprehensively assess the purity of compounds synthesized with 1,2-dibromo-3-fluoropropane. A combination of chromatographic and spectroscopic methods is essential for the separation, identification, and quantification of the desired product and all potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile halogenated organic compounds.[1] Its high resolving power and the structural information provided by mass spectrometry make it ideal for identifying and quantifying impurities.
-
Sample Preparation:
-
Dissolve a known amount of the crude reaction mixture or purified product in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Prepare a series of calibration standards of the purified product and, if available, synthesized or purchased impurity standards.
-
-
GC-MS Parameters:
-
Column: A mid-polar capillary column, such as a DB-624 or equivalent, is recommended for the separation of halogenated compounds.[1]
-
Injection: Splitless injection is preferred for trace impurity analysis.
-
Oven Program: A temperature gradient is necessary to separate compounds with a range of boiling points. A typical program might be:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Mass Spectrometer: Electron ionization (EI) at 70 eV is standard. Full scan mode is used for initial identification of unknowns, while selected ion monitoring (SIM) mode can be used for higher sensitivity quantification of known impurities.
-
The mass spectra of the separated components can be compared to spectral libraries (e.g., NIST) for tentative identification. The fragmentation patterns of halogenated compounds are often characteristic, showing isotopic patterns for bromine (79Br and 81Br in a ~1:1 ratio).
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the purity assessment of a wide range of pharmaceutical compounds.[2] For halogenated compounds, reversed-phase HPLC is the most common approach.
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
HPLC Parameters:
-
Column: A C18 column is a good starting point. For challenging separations of halogenated isomers, a fluorinated stationary phase may offer alternative selectivity.[3]
-
Mobile Phase: A gradient of water and a polar organic solvent (acetonitrile or methanol) is typically used. The addition of a small amount of acid (e.g., 0.1% trifluoroacetic acid) can improve peak shape.
-
Detection: A UV detector is commonly used. If the compounds lack a strong chromophore, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can be employed. Coupling HPLC to a mass spectrometer (LC-MS) provides definitive identification of impurities.[2]
-
A validated HPLC method should demonstrate specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly 1H, 13C, and 19F NMR, is an indispensable tool for the structural elucidation and purity determination of organofluorine compounds.
19F NMR is highly sensitive and offers a wide chemical shift range, which often results in a well-resolved spectrum with minimal signal overlap, making it an excellent tool for impurity profiling of fluorinated compounds.[4]
-
Sample Preparation:
-
Accurately weigh the sample and a suitable internal standard into an NMR tube. A common internal standard for 19F NMR is trifluorotoluene or another stable fluorinated compound with a single, sharp resonance in a clear region of the spectrum.
-
Dissolve the sample and internal standard in a deuterated solvent.
-
-
NMR Parameters:
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended.
-
Pulse Sequence: A simple pulse-acquire sequence is typically used.
-
Relaxation Delay (d1): To ensure accurate quantification, the relaxation delay between scans should be at least 5 times the longest T1 relaxation time of the signals of interest. This is a critical parameter for qNMR.[5]
-
Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio for the impurity signals.
-
-
Data Analysis:
-
Integrate the signals of the desired product and the impurities.
-
The molar ratio of each component can be calculated relative to the internal standard.
-
Comparison of Analytical Methods
| Technique | Strengths | Limitations | Best For |
| GC-MS | High resolution for volatile compounds, definitive identification via mass spectra.[1] | Not suitable for non-volatile or thermally labile compounds. | Identifying and quantifying volatile impurities like elimination products. |
| HPLC-UV/MS | Versatile for a wide range of polarities and molecular weights, well-established for pharmaceutical analysis.[2] | May require method development to achieve separation of closely related isomers. | Routine purity testing and quantification of the main component and non-volatile impurities. |
| 19F NMR | High sensitivity, wide chemical shift range, excellent for identifying and quantifying fluorinated impurities without the need for reference standards for each impurity.[4] | Lower resolution than chromatography, may not separate all isomers. | Rapid impurity profiling and quantification of total fluorinated impurities. |
Alternative Reagents to 1,2-Dibromo-3-fluoropropane
While 1,2-dibromo-3-fluoropropane is a common reagent, other building blocks can be considered for the introduction of similar fluorinated moieties. The choice of reagent can significantly impact the impurity profile of the final product.
| Alternative Reagent | Advantages | Disadvantages |
| 1-Bromo-3-fluoropropane | Simpler reactivity profile, less prone to elimination and double substitution. | Does not introduce the vicinal bromo-fluoro functionality. |
| Epifluorohydrin | Can be opened with a bromide source to generate a bromo-fluorohydrin intermediate. | Requires a two-step process to achieve the desired functionality. |
| Fluoroallyl bromide | Can be used in addition reactions to introduce the bromo-fluoro-propyl moiety. | May lead to regioisomeric products. |
The selection of an alternative reagent should be based on a careful evaluation of the desired final product, the reaction conditions, and the potential for side reactions.
Conclusion
The purity assessment of compounds synthesized with 1,2-dibromo-3-fluoropropane requires a comprehensive and orthogonal analytical approach. By anticipating potential impurities based on the underlying reaction chemistry, and employing a combination of high-resolution chromatographic and spectroscopic techniques, researchers can ensure the quality, safety, and efficacy of their synthesized compounds. The detailed protocols and comparative analysis provided in this guide serve as a valuable resource for scientists and professionals in the field of drug discovery and development.
References
-
Source Profile Analysis of Atmospheric Volatile Organic Compounds in Chongqing - MDPI. (n.d.). Retrieved February 2, 2026, from [Link]
-
1,2-Dibromo-3-chloropropane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI. (n.d.). Retrieved February 2, 2026, from [Link]
-
1,2-Dibromo-3-chloropropane - 15th Report on Carcinogens - NCBI Bookshelf. (n.d.). Retrieved February 2, 2026, from [Link]
-
1,2-Dibromo-3-Chloropropane-ToxFAQs - Agency for Toxic Substances and Disease Registry | ATSDR - CDC. (n.d.). Retrieved February 2, 2026, from [Link]
-
1,2-Dibromo-3-Chloropropane | Toxic Substances - CDC. (n.d.). Retrieved February 2, 2026, from [Link]
-
Toxicological Profile for 1,2-Dibromo-3-Chloropropane. (n.d.). Retrieved February 2, 2026, from [Link]
-
Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC - ResearchGate. (2025, August 6). Retrieved February 2, 2026, from [Link]
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC - NIH. (n.d.). Retrieved February 2, 2026, from [Link]
-
Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture | Request PDF - ResearchGate. (2025, August 5). Retrieved February 2, 2026, from [Link]
-
Source Profile Analysis of Atmospheric Volatile Organic Compounds in Chongqing - MDPI. (n.d.). Retrieved February 2, 2026, from [Link]
-
1,2-Dibromo-3-fluoropropane | C3H5Br2F | CID 2773985 - PubChem. (n.d.). Retrieved February 2, 2026, from [Link]
-
VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO) - INIS-IAEA. (n.d.). Retrieved February 2, 2026, from [Link]
-
The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]
-
2,2-Dibromo-3-nitrilopropionamide | C3H2Br2N2O | CID 25059 - PubChem. (n.d.). Retrieved February 2, 2026, from [Link]
-
Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - PMC - NIH. (2024, August 2). Retrieved February 2, 2026, from [Link]
-
Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS), part of Test Methods for Evaluating So - EPA Archive. (n.d.). Retrieved February 2, 2026, from [Link]
-
Quantitative NMR Spectroscopy.docx 11/2017. (n.d.). Retrieved February 2, 2026, from [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International - Chromatography Online. (n.d.). Retrieved February 2, 2026, from [Link]
-
Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs | Journal of Chromatographic Science | Oxford Academic. (2012, July 10). Retrieved February 2, 2026, from [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. (n.d.). Retrieved February 2, 2026, from [Link]
-
19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - RSC Publishing. (2019, May 1). Retrieved February 2, 2026, from [Link]
-
HPLC determination of perfluorinated carboxylic acids with fluorescence detection - NIH. (n.d.). Retrieved February 2, 2026, from [Link]
-
The Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs - SciSpace. (2012, July 10). Retrieved February 2, 2026, from [Link]
-
List all the possible products for each alkane substitution - Tro 6th Edition Ch 22 Problem 50a,b,d - Pearson. (n.d.). Retrieved February 2, 2026, from [Link]
-
Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]
-
Evaluation of fluorine-18-labeled alkylating agents as potential synthons for the labeling of oligonucleotides - PubMed. (n.d.). Retrieved February 2, 2026, from [Link]
-
Method 8260B: Volatile Organic Compounds By Gas Chromatography/Mass Spectrometry(GC/MS) - Shimadzu Scientific Instruments. (n.d.). Retrieved February 2, 2026, from [Link]
-
A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy - ACG Publications. (2017, March 31). Retrieved February 2, 2026, from [Link]
-
Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed Central. (n.d.). Retrieved February 2, 2026, from [Link]
-
Validation of an HPLC method for determination of chemical purity of [18F]fluoromisonidazole ([18F]FMISO) - INIS-IAEA. (2024, December 24). Retrieved February 2, 2026, from [Link]
-
The determination of GC-MS relative molar responses of some n-alkanes and their halogenated analogs - PubMed. (n.d.). Retrieved February 2, 2026, from [Link]
-
Volatile Organic Compounds - by GC/MS Capillary Column Technique. (n.d.). Retrieved February 2, 2026, from [Link]
-
Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride - PMC - PubMed Central. (n.d.). Retrieved February 2, 2026, from [Link]
-
Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. (2025, September 22). Retrieved February 2, 2026, from [Link]
-
Substitution Reactions - YouTube. (2020, March 18). Retrieved February 2, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
"cost-benefit analysis of using 1,2-Dibromo-3-fluoropropane in synthesis"
Executive Summary: The High Price of "Cheap" Reagents
In the high-stakes environment of drug discovery, reagent selection is often a trade-off between atom economy and operational risk. 1,2-Dibromo-3-fluoropropane (DBFP) represents a classic "legacy reagent": a dense, functionalized C3 synthon that offers rapid access to fluorinated heterocycles but carries a toxicological profile so severe it threatens the viability of any project that relies on it.
The Verdict: While DBFP offers a direct nucleophilic pathway to fluorinated cyclopropanes and N-heterocycles, the hidden operational costs —specifically regarding reproductive toxicity containment (male sterility) and regulatory compliance—outweigh its low raw material cost. This guide recommends transitioning to Epibromohydrin derivatives or Pre-fluorinated Building Blocks for 90% of synthetic applications.
Technical Profile: The Chemistry of DBFP
To understand the utility (and danger) of DBFP, we must look at its reactive centers. It is a vicinal dihalide with a pendant fluorine atom.
-
Structure:
-
Reactivity: It acts as a 1,2-bielectrophile . Under basic conditions, it undergoes double nucleophilic substitution (
) or elimination-addition sequences. -
Primary Application: Synthesis of 3-fluorinated heterocycles (e.g., pyrazoles, imidazoles) via condensation with dinucleophiles (hydrazines, amidines).
Mechanism of Action (Graphviz Visualization)
The following diagram illustrates the divergent pathways of DBFP: highly reactive cyclization vs. metabolic activation leading to toxicity.
Figure 1: Dual pathways of DBFP showing synthetic utility (top) versus metabolic bioactivation leading to reproductive toxicity (bottom).
The Cost-Benefit Equation
This analysis moves beyond the price per gram to encompass the "Total Cost of Synthesis" (TCS).
Table 1: Comparative Metrics (DBFP vs. Alternatives)
| Metric | 1,2-Dibromo-3-fluoropropane (DBFP) | Epibromohydrin (Alternative A) | Pre-Fluorinated Scaffolds (Alternative B) |
| Raw Material Cost | Low ($) | Low ($) | High ( |
| Atom Economy | High (Direct C3-F insertion) | High | Moderate (Loss of leaving groups) |
| Toxicity Profile | Critical: Potent Male Reproductive Toxin (Sterility), Carcinogen. | High: Carcinogen, irritant, but lower reproductive risk than DBFP. | Low/Moderate: Standard chemical handling. |
| Containment Cost | Extreme: Requires isolators, dedicated glassware, and waste incineration. | High: Fume hood, standard PPE. | Low: Standard lab safety. |
| Regulatory Risk | High (Banned pesticide analog). | Moderate. | Low. |
| Scalability | Poor (Safety limits batch size). | Good. | Excellent. |
The "Hidden" Costs of DBFP
-
Personnel Safety: DBFP is structurally analogous to DBCP (Nemagon) , which caused widespread sterility in agricultural workers in the 1970s. Using this in a modern CRO (Contract Research Organization) requires a "Zero Exposure" mandate.
-
Waste Disposal: Reaction waste containing DBFP cannot be mixed with general halogenated waste; it often requires segregated "High Hazard" incineration streams, costing up to 10x standard disposal rates.
Strategic Alternatives: The "Green" Path
Instead of managing the risk of DBFP, the superior strategy is often to eliminate it.
Alternative A: Epibromohydrin (The Direct Substitute)
For synthesizing 3-fluoro-2-hydroxy-propyl derivatives, Epibromohydrin is a superior electrophile. It reacts with nucleophiles to open the epoxide, which can then be fluorinated using safer reagents like DAST or Deoxo-Fluor (though these have their own thermal risks, they do not carry the same chronic reproductive toxicity profile).
Alternative B: Fluorinated Building Blocks
Rather than building the fluorinated alkyl chain, purchase it.
-
Example: Instead of reacting a pyrazole with DBFP, react it with 1-bromo-3-fluoropropane (if available and safer) or use a (3-fluoropropyl)boronic acid for cross-coupling.
-
Benefit: Shifts the safety burden to the bulk manufacturer.
Experimental Protocols
Protocol A: Synthesis USING DBFP (High Hazard)
Use this only if no alternative exists. This protocol assumes a BSL-3 equivalent chemical handling setup.
Objective: N-alkylation of a pyrazole derivative.
-
Preparation:
-
PPE: Double nitrile gloves (tested for permeation), Tyvek sleeves, full-face respirator (if outside isolator), and work strictly inside a certified fume hood or glovebox.
-
Quenching: Prepare a bath of 10% NaOH/Ethanol to neutralize spills immediately.
-
-
Procedure:
-
Dissolve Pyrazole substrate (1.0 equiv) in anhydrous DMF (0.5 M).
-
Add
(2.5 equiv) and stir for 30 min at 0°C. -
Critical Step: Add DBFP (1.2 equiv) dropwise via syringe. Do not pour.
-
Allow to warm to RT and stir for 12 h.
-
-
Workup (Risk Mitigation):
Protocol B: Synthesis AVOIDING DBFP (Recommended)
Using Epibromohydrin to access similar motifs.
-
Procedure:
-
Dissolve Pyrazole (1.0 equiv) in THF.
-
Add NaH (1.2 equiv, 60% dispersion) at 0°C.
-
Add Epibromohydrin (1.2 equiv). Stir at 60°C for 4 h.
-
Result: N-(oxiran-2-ylmethyl)pyrazole intermediate.
-
-
Fluorination (Ring Opening):
-
Treat the epoxide intermediate with HF-Pyridine (Olah's reagent) or
in ethylene glycol at 100°C. -
Result: 1-(3-fluoro-2-hydroxypropyl)pyrazole.
-
Note: This yields the hydroxy-fluoro derivative. If the des-hydroxy (pure alkyl) chain is needed, deoxygenation (Barton-McCombie) is required, which adds steps but ensures safety.
-
Decision Matrix
Use the following logic flow to determine if DBFP is ever justifiable for your project.
Figure 2: Decision support logic for selecting fluorinated C3 synthons.
References
-
National Institute for Occupational Safety and Health (NIOSH). (1977). Criteria for a Recommended Standard: Occupational Exposure to Dibromochloropropane (DBCP).Link
-
Teitelbaum, D. T. (1999).[3] The toxicology of 1,2-dibromo-3-chloropropane (DBCP): a brief review. International Journal of Occupational and Environmental Health, 5(2), 122–126.[3] Link
-
Gakh, A. A., & Kirk, K. L. (2009).[4] Fluorinated Heterocycles (ACS Symposium Series 1003). American Chemical Society. Link
-
Occupational Safety and Health Administration (OSHA). (n.d.). 1,2-Dibromo-3-chloropropane (DBCP) Standard 1910.1044.Link
-
PubChem. (2023). 1,2-Dibromo-3-chloropropane (Compound Summary).[5][6] National Library of Medicine. Link
Sources
- 1. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]
- 2. (Fluorinated Building Blocks) | BLDpharm [bldpharm.com]
- 3. The toxicology of 1,2-dibromo-3-chloropropane (DBCP): a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. download.e-bookshelf.de [download.e-bookshelf.de]
- 5. 1,2-Dibromo-3-chloropropane synthesis - chemicalbook [chemicalbook.com]
- 6. 1,2-Dibromo-3-Chloropropane | C3H5Br2Cl | CID 7280 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating Scaled-Up Syntheses: A Comparative Guide to 1,2-Dibromo-3-fluoropropane and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex organic synthesis, particularly in the development of novel therapeutics and advanced materials, the precise introduction of halogenated moieties is a critical step. The unique properties imparted by bromine and fluorine atoms can significantly influence a molecule's biological activity, metabolic stability, and material characteristics. 1,2-Dibromo-3-fluoropropane emerges as a potentially valuable building block for introducing a brominated and fluorinated three-carbon unit. This guide provides a comprehensive analysis of its performance in scaled-up reactions, benchmarked against established alternatives, with a focus on the practical challenges and strategic considerations for industrial applications.
Understanding 1,2-Dibromo-3-fluoropropane: Synthesis and Properties
1,2-Dibromo-3-fluoropropane is a halogenated propane derivative that, while not extensively documented in large-scale industrial processes, holds promise as a synthetic intermediate. Its utility lies in its trifunctional nature, offering reactive sites for subsequent chemical modifications.
Synthesis Pathway:
The most probable and industrially viable synthesis of 1,2-dibromo-3-fluoropropane is through the electrophilic addition of molecular bromine (Br₂) to allyl fluoride (3-fluoro-1-propene). This reaction is analogous to the well-established synthesis of similar compounds like 1,2-dibromo-3-chloropropane.[1]
The reaction proceeds via a bromonium ion intermediate, which is subsequently attacked by a bromide ion.[2][3] This mechanism typically results in anti-addition of the two bromine atoms across the double bond.[2]
Caption: Synthesis of 1,2-Dibromo-3-fluoropropane.
Performance in Scaled-Up Reactions: Key Considerations
Direct, publicly available experimental data on the large-scale performance of 1,2-dibromo-3-fluoropropane is scarce. However, by examining the general principles of scaling up alkene bromination reactions, we can infer the critical parameters and potential challenges.
Exothermicity and Temperature Control: The addition of bromine to a double bond is a highly exothermic reaction.[2] Without precise temperature control, this can lead to runaway reactions, a significant safety concern in large-scale production. Effective heat management through appropriate reactor design and cooling systems is paramount.
Mixing and Mass Transfer: In large reactors, ensuring homogenous mixing of the reactants is crucial for consistent product quality and yield. Poor mixing can lead to localized "hot spots" and the formation of byproducts.
Material Compatibility: Molecular bromine is highly corrosive.[4] Reactors and associated equipment must be constructed from materials resistant to bromine and the hydrobromic acid (HBr) that can be generated as a byproduct. Glass-lined reactors are a common choice for such processes.
Byproduct Formation: While the primary reaction is the addition of bromine across the double bond, side reactions can occur, especially at elevated temperatures. These may include allylic bromination, where a hydrogen atom on the carbon adjacent to the double bond is substituted with a bromine atom.[5][6]
Downstream Processing: The purification of the final product to remove unreacted bromine, solvent, and any byproducts is a critical step. This often involves quenching excess bromine, washing, and distillation.
Comparative Analysis with Alternative Brominating Agents
The choice of a brominating agent is a critical decision in process development, impacting safety, cost, and efficiency. While molecular bromine is the most direct reagent for the synthesis of 1,2-dibromo-3-fluoropropane, other reagents are often preferred in scaled-up syntheses for their handling characteristics and selectivity. The primary alternatives are not for synthesizing the target molecule itself, but for performing subsequent bromination steps in a synthetic route.
| Reagent | Formula | Form | Key Applications | Advantages | Disadvantages |
| Molecular Bromine | Br₂ | Fuming red-brown liquid | Electrophilic addition to alkenes, aromatic bromination. | Strong brominating agent, readily available. | Highly corrosive, toxic, and difficult to handle. Reactions can be highly exothermic and produce corrosive HBr byproduct.[4][7] |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | White crystalline solid | Allylic and benzylic bromination, bromohydrin formation.[7][8] | Easy to handle solid, provides a low, constant concentration of Br₂.[8][9] | Can be unstable and potentially explosive under certain conditions.[10][11] Hazardous side reactions with some solvents like 2-MeTHF have been reported.[12] |
| Pyridinium Bromide Perbromide | C₅H₅NHBr₃ | Red-orange crystalline solid | Bromination of ketones, phenols, and alkenes. | Solid, easier to handle than liquid bromine. | Can be less reactive than Br₂. |
| Hydrogen Bromide (HBr) | HBr | Gas or solution | Hydrobromination of alkenes and alkynes. | Corrosive and toxic. Often used in acetic acid, which can be incompatible with other functional groups.[4] |
Experimental Protocols: A Focus on Safety and Scalability
While a specific, validated, scaled-up protocol for 1,2-dibromo-3-fluoropropane is not publicly available, a general procedure for the bromination of an alkene at the laboratory scale can be adapted and scaled with appropriate engineering controls.
Laboratory-Scale Synthesis of 1,2-Dibromo-3-fluoropropane (Illustrative):
-
Reactor Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a condenser connected to a scrubber (containing a solution of sodium thiosulfate to neutralize any bromine vapors) is assembled.
-
Reactant Charging: Allyl fluoride is dissolved in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) and charged into the reactor. The solution is cooled to 0-5 °C using a circulating chiller.
-
Bromine Addition: A solution of molecular bromine in the same solvent is added dropwise from the dropping funnel over a period of 2-4 hours, maintaining the internal temperature below 10 °C. The characteristic red-brown color of bromine should disappear as it reacts.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as GC or TLC to ensure complete consumption of the starting material.
-
Quenching: Once the reaction is complete, any excess bromine is quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate until the reaction mixture becomes colorless.
-
Work-up: The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under vacuum to yield pure 1,2-dibromo-3-fluoropropane.
Scaling Up: Transitioning to Continuous Flow Chemistry
For industrial-scale production, moving from batch to continuous flow processing offers significant advantages in terms of safety, efficiency, and consistency, particularly for highly exothermic and hazardous reactions like bromination.[13][14]
Caption: Continuous flow process for safer bromination.
Advantages of Continuous Flow for Bromination:
-
Enhanced Safety: The small reactor volume at any given time minimizes the risk of runaway reactions.[13]
-
Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for highly efficient heat removal, enabling precise temperature control.
-
Improved Mixing: Rapid and efficient mixing in microchannels leads to better reaction control and higher yields.
-
Increased Purity: The precise control over reaction parameters often results in cleaner reaction profiles with fewer byproducts.
-
Facilitated Scale-up: Production capacity can be increased by running multiple reactors in parallel ("scaling out") rather than increasing the size of a single large reactor.
Conclusion and Future Outlook
1,2-Dibromo-3-fluoropropane represents a potentially useful, yet under-explored, building block in organic synthesis. While direct data on its scaled-up performance is limited, a thorough understanding of the principles of alkene bromination provides a solid foundation for its industrial application.
For researchers and process chemists, the key takeaways are:
-
The synthesis via electrophilic addition of bromine to allyl fluoride is the most direct route, but requires careful management of exothermicity.
-
In a scaled-up batch process, robust engineering controls for temperature and mixing are non-negotiable.
-
Alternative brominating agents like NBS offer handling advantages but come with their own safety considerations and are not suitable for the direct synthesis of the title compound from allyl fluoride.
-
Continuous flow chemistry presents a significantly safer and more efficient platform for large-scale bromination reactions and should be the preferred approach for industrial production.
Future research into the applications of 1,2-dibromo-3-fluoropropane will likely necessitate the development of detailed and validated scaled-up manufacturing processes. A focus on continuous flow methodologies will be crucial for unlocking the full potential of this and other highly reactive halogenated intermediates in a safe and sustainable manner.
References
- Filo. (2026, January 1). Synthesis of 1,2-Dibromo-3-chloropropane (DBCP).
- Master Organic Chemistry. Bromination of alkenes with Br2 to give dibromides.
- Chemguide. electrophilic addition - unsymmetrical alkenes and bromine.
- Google Patents. (CN103288586A). Method for synthesizing 1,2-dibromopropane by utilizing propylene.
- Organic Chemistry Portal. Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics.
- ECHEMI. How can I prepare 1,2-dibromopropane from but-1-ene in a three-step reaction?
- Google Patents. (US4740629A).
- Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution.
- Wikipedia. 1,2-Dibromopropane.
- National Institutes of Health. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
- ResearchGate. Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor.
- Australian Government Department of Health and Aged Care. (2022, December 22).
- ResearchGate. (2025, October 16).
- PubChem. 1,2-Dibromo-2-chloro-3-fluoropropane.
- PubChem. 1,2-Dibromo-3-fluoropropane.
- ResearchGate. (2024, September 8). ORGANIC CHEMISTRY FRONTIERS REVIEW Synthesis and applications of fluorinated, polyfluoroalkyl-and polyfluoroaryl-substituted 1,2,3-triazoles.
- Google Patents. (US5962754A).
- Master Organic Chemistry. (2013, March 15).
- Master Organic Chemistry. (2013, November 25).
- Benchchem.
- Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- Chemistry LibreTexts. (2023, January 22). Reactions of Alkenes with Bromine.
- ACS Publications. (2021, May 17).
- Chemistry Steps.
- ACS Publications. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis.
- Chemia. (2022, March 22). A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2)
- Organic Chemistry Portal.
- Quora. (2017, March 15). What happens when propene reacts with bromine?.
- Nagwa. (2021, January 24).
- Scientific Update. (2024, February 19). A Dangerous Bromance.
- Engineered Science Publisher.
- Nanjing Suru Chemical Co., Ltd. (2025, July 8).
- YouTube. (2020, November 2). Allylic Halogenation and Substitution | Organic Chemistry Lessons.
- YouTube. (2020, September 12). Substitution Reaction - Propane + Bromine.
- The Royal Society of Chemistry. (2022, May 20).
- ResearchGate. (2025, August 7). N -Bromosuccinimide - A Selective, Mild Substitute for Bromine.
- Master Organic Chemistry. (2013, December 2).
- Wikipedia. N-Bromosuccinimide.
Sources
- 1. Question: Synthesis of 1,2-Dibromo-3-chloropropane (DBCP) 1,2-Dibromo-3-.. [askfilo.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. suru-chem.com [suru-chem.com]
- 10. A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2 – Chemia [chemia.manac-inc.co.jp]
- 11. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
"kinetic analysis of 1,2-Dibromo-3-fluoropropane reactions"
An In-Depth Guide to the Kinetic Analysis of 1,2-Dibromo-3-fluoropropane Reactions: A Comparative and Methodological Approach
For researchers and professionals in synthetic chemistry and drug development, a profound understanding of reaction kinetics is not merely academic; it is the bedrock of process optimization, mechanistic elucidation, and the rational design of novel molecular entities. 1,2-Dibromo-3-fluoropropane is a halogenated propane derivative whose reactivity is dictated by the interplay of its distinct halogen substituents. The presence of two bromine atoms—excellent leaving groups—and a highly electronegative fluorine atom creates a fascinating case study in selectivity and reaction dynamics.
This guide provides a comprehensive framework for the kinetic analysis of 1,2-dibromo-3-fluoropropane. In the absence of extensive published kinetic data for this specific molecule, we will leverage established principles of physical organic chemistry and draw comparisons with structurally similar, well-characterized analogs. Our focus will be on providing not just protocols, but the strategic reasoning behind them, enabling researchers to design robust, self-validating experiments to explore the compound's reactivity in nucleophilic substitution and elimination reactions.
Theoretical Framework: Predicting the Reaction Pathways
The reactivity of 1,2-dibromo-3-fluoropropane is governed by the inherent properties of its carbon-halogen bonds and the overall molecular structure. A foundational analysis points toward two primary competing reaction pathways: nucleophilic substitution and base-induced elimination.
-
Nucleophilic Substitution (Sₙ1 and Sₙ2): The carbon-bromine bonds are significantly weaker and more polarizable than the carbon-fluorine bond. Consequently, the bromide ions are far superior leaving groups compared to the fluoride ion.[1] Reactions with nucleophiles are expected to exclusively displace the bromine atoms. The molecule contains a primary (C1) and a secondary (C2) carbon, both bonded to bromine, setting up a competition between reaction sites.
-
Sₙ2 Mechanism: Favored by strong, unhindered nucleophiles and polar aprotic solvents. The rate would be dependent on the concentration of both the substrate and the nucleophile. Attack at the less sterically hindered primary carbon is generally faster than at the secondary carbon.
-
Sₙ1 Mechanism: Potentially viable at the secondary carbon in the presence of a weak nucleophile and a polar protic solvent. This pathway involves the formation of a carbocation intermediate, the stability of which would be influenced by the adjacent fluorine atom.[2]
-
-
Elimination (E1 and E2): In the presence of a base, a dehydrohalogenation reaction can occur, leading to the formation of an alkene.
-
E2 Mechanism: This concerted pathway is favored by strong, bulky bases and requires an anti-periplanar arrangement of a proton and the leaving group.[3] The presence of hydrogens on carbons adjacent to the C-Br bonds makes this a highly probable pathway.
-
E1 Mechanism: This pathway proceeds through the same carbocation intermediate as the Sₙ1 reaction and is therefore a competing reaction under solvolytic conditions.
-
The strong electron-withdrawing inductive effect of the fluorine atom at C3 will decrease the electron density at C2 and C1, potentially influencing the rates of both substitution and elimination reactions.
Proposed Reaction Pathways
The primary competing pathways for 1,2-dibromo-3-fluoropropane upon reaction with a species that is both a nucleophile and a base (e.g., OH⁻) are Sₙ2 and E2 reactions.
Caption: Competing Sₙ2 and E2 reaction pathways for 1,2-dibromo-3-fluoropropane.
Comparative Analysis with Structural Analogs
To build a predictive model for the kinetic behavior of 1,2-dibromo-3-fluoropropane, we can analyze data from structurally related compounds.
| Compound | Key Reactive Feature | Relevant Kinetic Behavior | Implication for 1,2-Dibromo-3-fluoropropane |
| 1,2-Dibromopropane | Primary and secondary C-Br bonds. | Undergoes both substitution and elimination. The ratio of products depends heavily on the nucleophile/base strength and steric hindrance.[4][5] | Provides a baseline for competition between the primary and secondary bromide leaving groups. |
| 1,2-Dibromo-3-chloropropane (DBCP) | Structurally very similar, with Cl instead of F. | Undergoes slow hydrolysis and dehydrohalogenation. Atmospheric degradation is dominated by reaction with hydroxyl radicals.[6][7] | Suggests that hydrolysis will be a slow process. The kinetic parameters for DBCP can serve as a starting estimate. |
| 1-Bromo-2-fluoroethane | Vicinal bromo and fluoro groups. | The inductive effect of fluorine deactivates the carbon bearing the bromine towards Sₙ2 displacement. | The fluorine at C3 is expected to have a significant, rate-influencing inductive effect on the C2-Br and C1-Br bonds. |
This comparative approach allows us to form educated hypotheses. We can predict that nucleophilic attack will preferentially occur at the primary C1 carbon due to lower steric hindrance, while elimination reactions will likely compete, especially with stronger or bulkier bases.
Experimental Design for Kinetic Analysis
A thorough kinetic analysis requires a multi-faceted experimental approach to determine rate constants, reaction orders, and product distributions under various conditions.
A. General Experimental Workflow
The kinetic study of a reaction typically involves monitoring the change in concentration of a reactant or product over time at a constant temperature.[8]
Caption: General experimental workflow for a kinetic study.
B. Protocol 1: Kinetics of Solvolysis (Sₙ1 Pathway)
This experiment aims to measure the rate of unimolecular substitution by using a polar protic solvent as the nucleophile.
Objective: To determine the pseudo-first-order rate constant for the solvolysis of 1,2-dibromo-3-fluoropropane.
Methodology:
-
Preparation: Prepare a stock solution of 1,2-dibromo-3-fluoropropane (e.g., 0.1 M) in a suitable solvent (e.g., 80% ethanol/20% water).
-
Temperature Control: Place the reaction flask in a thermostated water or oil bath maintained at a constant temperature (e.g., 50.0 ± 0.1 °C). Allow the solution to equilibrate.
-
Sampling: At regular time intervals (t = 0, 5, 10, 20, 30, 60 minutes, etc.), withdraw a precise aliquot (e.g., 1.0 mL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a cold solvent (e.g., dichloromethane) and an internal standard. This stops the reaction and prepares the sample for analysis.
-
Analysis: Analyze the quenched samples using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). The disappearance of the starting material or the appearance of the product is monitored by comparing the peak area to that of the internal standard.
-
Data Processing: Plot the natural logarithm of the concentration of 1,2-dibromo-3-fluoropropane, ln[Substrate], versus time. For a first-order reaction, this plot should yield a straight line.
-
Rate Constant: The pseudo-first-order rate constant, k, is the negative of the slope of this line.[9]
Causality: The choice of a polar protic solvent like aqueous ethanol is deliberate. It facilitates the ionization of the C-Br bond, which is the rate-determining step in an Sₙ1 reaction, and also acts as the nucleophile. By keeping the solvent concentration high and constant, we ensure pseudo-first-order kinetics, simplifying the data analysis.
C. Protocol 2: Competition Kinetics (Sₙ2 vs. E2)
This experiment is designed to dissect the competition between bimolecular substitution and elimination pathways.
Objective: To determine the product distribution and relative rate constants for reactions with a strong nucleophile/base.
Methodology:
-
Parallel Reactions: Set up two parallel experiments under identical conditions (solvent, temperature, substrate concentration).
-
Reaction A (Sₙ2 focus): Use a strong, non-basic nucleophile (e.g., sodium iodide in acetone).
-
Reaction B (E2 focus): Use a strong, sterically hindered, non-nucleophilic base (e.g., potassium tert-butoxide in tert-butanol).
-
-
Execution: Run the reactions for a set period, ensuring they do not go to completion (e.g., ~20% conversion) to minimize side reactions.
-
Workup and Analysis: Quench both reactions, extract the organic components, and analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS).[10]
-
Product Identification: Use the mass spectra to identify all major products, including substitution products (e.g., 1-iodo-2-bromo-3-fluoropropane) and elimination products (e.g., 3-fluoro-2-bromopropene).
-
Quantification: Determine the relative percentages of all products from the integrated peak areas in the gas chromatogram.
Trustworthiness: This protocol is self-validating. By comparing the product ratios from Reaction A and Reaction B, a clear picture of the substrate's reactivity emerges. Reaction A should yield predominantly substitution products, confirming the accessibility of the C-Br bonds to nucleophilic attack. Reaction B should yield mainly elimination products, confirming the availability of protons for abstraction. The results provide a robust, internally consistent dataset that directly addresses the Sₙ2 versus E2 competition.
Anticipated Results and Data Interpretation
Based on our comparative analysis, we can anticipate the following outcomes and construct a hypothetical data summary.
Table 1: Hypothetical Kinetic Data and Product Ratios at 50 °C
| Reaction Condition | Expected Major Pathway | Rate Constant (k) | Product Distribution |
| Solvolysis in 80% EtOH/H₂O | Sₙ1 / E1 | k ≈ 1 x 10⁻⁵ s⁻¹ | ~70% Substitution products, ~30% Elimination products |
| 0.1 M NaI in Acetone | Sₙ2 | k ≈ 5 x 10⁻⁴ M⁻¹s⁻¹ | >95% Substitution at C1, <5% Substitution at C2 |
| 0.1 M t-BuOK in t-BuOH | E2 | k ≈ 2 x 10⁻³ M⁻¹s⁻¹ | >90% Elimination products, <10% Substitution products |
Interpreting the Data:
-
Rate Law Determination: By running experiments with varying concentrations of the nucleophile/base, the order of the reaction with respect to each component can be determined, confirming whether the mechanism is unimolecular (Sₙ1/E1) or bimolecular (Sₙ2/E2).
-
Activation Parameters: By measuring the rate constant at several different temperatures, the activation energy (Ea) and other thermodynamic parameters can be calculated from an Arrhenius plot. This provides deeper insight into the energy profile of the reaction.
-
Stereochemistry: For chiral starting material, analyzing the stereochemistry of the products can definitively distinguish between Sₙ2 (inversion of configuration) and Sₙ1 (racemization) mechanisms.
References
- BenchChem. (2025). Unraveling the Reactivity of 1,2-Dibromocyclopropane: A Comparative Guide to its Kinetic Studies.
-
PubChem. (n.d.). 1,2-Dibromo-3-Chloropropane. National Center for Biotechnology Information. Available at: [Link]
-
Shobe, D. (2022). Does 1,2-dibromopropane react KCN? Quora. Available at: [Link]
-
Occupational Safety and Health Administration. (n.d.). 1,2-DIBROMO-3-CHLOROPROPANE. U.S. Department of Labor. Available at: [Link]
-
Chemistry Stack Exchange. (2016). 1,2-dibromopropane reaction with OH and NaNH2. Available at: [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution reactions with fluoride. Available at: [Link]
-
LibreTexts Chemistry. (n.d.). Nucleophilic Substitution Reactions. Available at: [Link]
-
PubChem. (n.d.). 1,2-Dibromo-3-fluoropropane. National Center for Biotechnology Information. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for 1,2-Dibromo-3-Chloropropane. Centers for Disease Control and Prevention. Available at: [Link]
-
PubMed Central. (2025). Experimental and Theoretical Studies on the Kinetics and Mechanism of the C3H8/C3D8 + Cl Reaction. National Library of Medicine. Available at: [Link]
-
ResearchGate. (2025). Theoretical and experimental studies of the kinetics of the reaction of 1‐chloropropane and fully deuterated 1‐chloropropane with atomic chlorine. Available at: [Link]
-
LibreTexts Chemistry. (2023). NS14. Stereochemistry in Elimination. Available at: [Link]
-
Beyond Benign. (n.d.). Elimination: Dehydrohalogenation. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for 1,2-Dibromo-3-Chloropropane. Centers for Disease Control and Prevention. Available at: [Link]
-
LibreTexts Chemistry. (2022). 17.7: Experimental methods of chemical kinetics. Available at: [Link]
-
Bewickchemistry. (2021). Elimination Reactions (AQA A-Level Chemistry). YouTube. Available at: [Link]
- BenchChem. (2025). A Comparative Guide to Nucleophilic Substitution: 1,2-Dibromoethene vs. 1,2-Dichloroethene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 1,2-Dibromo-3-Chloropropane | C3H5Br2Cl | CID 7280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
